Ethyl trichloroacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,2,2-trichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMLNDPIJZBEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060158 | |
| Record name | Ethyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515-84-4 | |
| Record name | Ethyl trichloroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl trichloroacetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL TRICHLOROACETATE | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8829 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2,2,2-trichloro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl trichloroacetate | |
| Source | EPA DSSTox | |
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| Record name | Ethyl trichloroacetate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.467 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL TRICHLOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR8FKN5Z55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethyl trichloroacetate chemical properties and structure
An In-depth Technical Guide to Ethyl Trichloroacetate (B1195264): Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl trichloroacetate is a halogenated organic compound with significant applications in organic synthesis, serving as a versatile solvent and a key intermediate in the production of pharmaceuticals and fragrances.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, reactivity, and detailed experimental protocols for its synthesis and purification. Spectroscopic data are also summarized to aid in its characterization. All quantitative data are presented in structured tables for ease of reference and comparison.
Chemical Structure and Identification
This compound, with the IUPAC name ethyl 2,2,2-trichloroacetate, is the ethyl ester of trichloroacetic acid.[3] Its structure consists of a trichloromethyl group attached to the carbonyl carbon of an ethyl ester.
| Identifier | Value |
| IUPAC Name | ethyl 2,2,2-trichloroacetate[3] |
| CAS Number | 515-84-4[4][5] |
| Molecular Formula | C₄H₅Cl₃O₂[2][4] |
| Molecular Weight | 191.44 g/mol [3][4] |
| SMILES | CCOC(=O)C(Cl)(Cl)Cl[3][6] |
| InChI | 1S/C4H5Cl3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3[3][6][7] |
| InChIKey | SJMLNDPIJZBEKY-UHFFFAOYSA-N[3][6][7] |
| EINECS | 208-212-7[4] |
Physicochemical Properties
This compound is a colorless liquid at room temperature with a characteristic pungent, menthol-like odor.[1][2][8] It is stable under normal laboratory conditions.[2]
| Property | Value |
| Appearance | Colorless to pale yellow liquid[2][4] |
| Odor | Pungent, menthol-like[1][2][8] |
| Density | 1.378 g/mL at 25 °C[1][4][6] |
| Boiling Point | 168 °C[1][4][6] |
| Refractive Index | n20/D 1.453[1][4][6] |
| Vapor Pressure | 2.34 hPa at 25 °C[4] |
| Flash Point | 73 °C (163.4 °F) - closed cup[6] |
| Water Solubility | Insoluble[1][2][6] |
| Solubility in Organic Solvents | Miscible with ethanol, diethyl ether, and benzene[1][2][6] |
Reactivity and Applications
This compound is a valuable reagent in organic synthesis. Its primary applications stem from its reactivity as an acylating agent and its use as a solvent.[2]
-
Organic Synthesis: It serves as a precursor in the synthesis of various organic compounds. For instance, it is used in the synthesis of the dichlorocarbene (B158193) precursor, phenyl(trichloromethyl)mercury.[1][4] It also participates in atom-transfer radical addition reactions, such as the reaction with styrene (B11656) catalyzed by ruthenium complexes.[1][6]
-
Solvent: Due to its ability to dissolve a range of organic compounds, it can be employed as a medium-boiling point solvent.[2][8]
-
Intermediates: It is an intermediate in the manufacturing of perfumes and pharmaceuticals.[1][4][8]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum shows a triplet at approximately 1.4 ppm corresponding to the methyl protons and a quartet at around 4.4 ppm for the methylene (B1212753) protons, with a coupling constant (J) of about 7.1 Hz.[7] |
| Mass Spectrometry | Mass spectral data are available through the NIST Chemistry WebBook and other databases.[3][5][9] |
| Infrared (IR) Spectroscopy | IR spectral data can be found in the NIST Chemistry WebBook.[5] |
Experimental Protocols
Synthesis of this compound
Principle: this compound is synthesized via the Fischer esterification of trichloroacetic acid with ethanol, using concentrated sulfuric acid as a catalyst.[1][4]
Materials:
-
Trichloroacetic acid (TCA)
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
5-10% Sodium carbonate solution
-
Anhydrous calcium chloride
-
Water
Procedure:
-
In a round-bottom flask, combine trichloroacetic acid, anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid.
-
After cooling to room temperature, pour the reaction mixture into water to separate the ester layer.[1][4]
-
Neutralize the separated ester layer by washing with a 5-10% sodium carbonate solution.[1][4]
-
Dry the product overnight with anhydrous calcium chloride.[1][4]
-
Filter to remove the drying agent.
-
Purify the final product by distillation to obtain this compound. The expected yield is approximately 75%.[1][4]
Purification of this compound
Principle: This protocol describes a liquid-liquid extraction and distillation method to purify crude this compound.[4]
Materials:
-
Crude this compound
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Aqueous 50% calcium chloride (CaCl₂) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a separatory funnel, wash the crude this compound with a saturated aqueous Na₂CO₃ solution three times.[4]
-
Subsequently, wash the organic layer with an aqueous 50% CaCl₂ solution three times.[4]
-
Perform two final washes with a saturated aqueous NaCl solution.[4]
-
Dry the washed ester over anhydrous CaCl₂.[4]
-
Filter and distill the product. For higher purity, redistill under reduced pressure.[4]
Visualization of Key Relationships
The following diagram illustrates the logical connections between the fundamental aspects of this compound.
Caption: Logical flow from structure to properties and applications of this compound.
References
- 1. This compound | 515-84-4 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C4H5Cl3O2 | CID 10588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 515-84-4 [m.chemicalbook.com]
- 5. Acetic acid, trichloro-, ethyl ester [webbook.nist.gov]
- 6. トリクロロ酢酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound(515-84-4) 1H NMR spectrum [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. spectrabase.com [spectrabase.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ethyl Trichloroacetate (B1195264) (CAS 515-84-4)
Introduction
Ethyl trichloroacetate (CAS 515-84-4) is a halogenated organic compound, specifically the ethyl ester of trichloroacetic acid.[1] It presents as a colorless to pale yellow liquid at room temperature, characterized by a pungent, menthol-like odor.[1][2][3] This compound is a valuable reagent and intermediate in organic synthesis, with applications in the pharmaceutical and agrochemical industries.[1] It is particularly noted for its role as a precursor for dichlorocarbene (B158193) and its participation in atom-transfer radical addition reactions.[2][4] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and key applications.
Physicochemical Properties
This compound is immiscible with water but miscible with common organic solvents like ethanol, ether, and benzene.[1][2][3] A summary of its key physicochemical properties is presented below.
| Property | Value |
| CAS Number | 515-84-4[5][6][7] |
| Molecular Formula | C₄H₅Cl₃O₂[3][5][7] |
| Molecular Weight | 191.44 g/mol [3][5][7] |
| Appearance | Colorless to almost colorless clear liquid[1][3] |
| Odor | Menthol-like, pungent, irritating[1][2] |
| Boiling Point | 168 °C (lit.)[2][3][5] |
| Melting Point | 237 °C[3] |
| Density | 1.378 g/mL at 25 °C (lit.)[2][3][5] |
| Refractive Index (n20/D) | 1.453 (lit.)[2][3][5] |
| Flash Point | 73 °C / 163.4 °F (closed cup)[5] |
| Solubility | Insoluble in water; Miscible with alcohol, ether, benzene[1][2][3][5] |
| LogP | 2.22 at 25 °C[3] |
| Vapor Pressure | 2.34 hPa at 25 °C[3] |
| Storage Temperature | Store below +30°C[2][3] |
Spectroscopic Characterization
Spectroscopic data is crucial for the identification and structural elucidation of this compound.
| Spectroscopic Data | Details |
| ¹H NMR | (399.65 MHz, CDCl₃): δ 4.44 (q, 2H), 1.42 (t, 3H)[8] |
| ¹³C NMR | Data available from spectral databases. |
| IR Spectroscopy | Data available from NIST Chemistry WebBook.[9] |
| Mass Spectrometry | Data available from NIST Chemistry WebBook.[9] |
| InChI | 1S/C4H5Cl3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3[5][7] |
| SMILES | CCOC(=O)C(Cl)(Cl)Cl[5][7] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are provided below.
Synthesis: Fischer Esterification
This compound is commonly prepared via the acid-catalyzed esterification of trichloroacetic acid with ethanol.[1][2]
Methodology:
-
Combine trichloroacetic acid, anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid in a round-bottom flask.[1][2]
-
Heat the mixture under reflux for approximately 6 hours.[2][3]
-
After cooling to room temperature, pour the reaction mixture into water to induce phase separation.[2]
-
Separate the organic (ester) layer.
-
Neutralize the organic layer by washing with a 5-10% sodium carbonate solution.[2]
-
Wash the layer with water.
-
Dry the crude product over anhydrous calcium chloride overnight.[2]
-
Filter to remove the drying agent.
-
Distill the filtrate to obtain pure this compound. The reported yield for this process is approximately 75%.[2]
Purification Protocol
For applications requiring high purity, the following purification procedure can be employed.[2][3]
Methodology:
-
Transfer the crude this compound to a separatory funnel.
-
Wash the ester three times with a saturated aqueous sodium carbonate (Na₂CO₃) solution to remove any acidic impurities.[2]
-
Wash three times with a 50% aqueous calcium chloride (CaCl₂) solution.[2]
-
Wash twice with a saturated aqueous sodium chloride (NaCl) solution (brine) to remove residual water and inorganic salts.[2]
-
Dry the organic layer over anhydrous calcium chloride (CaCl₂).[2]
-
Perform a final distillation, preferably under reduced pressure, to yield the purified product.[2]
Chemical Reactions and Applications
This compound serves as a versatile intermediate in organic synthesis.[3]
-
Solvent: It can be used as a medium-boiling point solvent.[10]
-
Intermediate: It is a key raw material for pharmaceutical and fragrance intermediates.[2][3][10]
-
Dichlorocarbene Precursor: It was notably used in the synthesis of phenyl(trichloromethyl)methyl, a dichlorocarbene precursor.[2]
-
Atom-Transfer Radical Addition (ATRA): this compound undergoes ATRA reactions. For instance, it reacts with styrene (B11656) in the presence of Ruthenium-pentamethylcyclopentadienyl complex catalysts.[2][4] This reaction is significant for forming new carbon-carbon and carbon-halogen bonds.
Safety and Handling
This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[6][11]
| Safety Aspect | Information |
| GHS Pictogram | GHS07 (Exclamation Mark)[5] |
| Signal Word | Warning[5][11] |
| Hazard Statements | H302: Harmful if swallowed.[5] H312: Harmful in contact with skin. H315: Causes skin irritation.[5][6] H319: Causes serious eye irritation.[6][11] H332: Harmful if inhaled. |
| Precautionary Statements | P261: Avoid breathing mist or vapors.[11] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[11] P280: Wear protective gloves/protective clothing/eye protection.[6][11] P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |
| Personal Protective Equipment (PPE) | Eyeshields/Safety glasses, protective gloves, vapor respirator, protective clothing.[5][10][11] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[6] Recommended storage is below +30°C.[2][3] Store under an inert gas as it may be air-sensitive. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company.[6] |
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 515-84-4 [chemicalbook.com]
- 3. This compound CAS#: 515-84-4 [m.chemicalbook.com]
- 4. トリクロロ酢酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 三氯乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. hpc-standards.us [hpc-standards.us]
- 7. Ethyl 2,2,2-Trichloroacetate | LGC Standards [lgcstandards.com]
- 8. This compound(515-84-4) 1H NMR spectrum [chemicalbook.com]
- 9. Acetic acid, trichloro-, ethyl ester [webbook.nist.gov]
- 10. This compound [chembk.com]
- 11. tcichemicals.com [tcichemicals.com]
Physical properties of ethyl trichloroacetate (boiling point, density)
An In-depth Technical Guide to the Physical Properties of Ethyl Trichloroacetate (B1195264)
This guide provides a comprehensive overview of the key physical properties of ethyl trichloroacetate, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates data from various sources and presents it in a structured format, including generalized experimental protocols for the determination of these properties.
Chemical Identity
-
Chemical Name: this compound
-
CAS Number: 515-84-4
-
Molecular Formula: C₄H₅Cl₃O₂
-
Molecular Weight: 191.44 g/mol
-
Structure:
Physical Properties
The boiling point and density are crucial physical constants for the identification, purification, and handling of this compound.
Quantitative Data Summary
The following table summarizes the reported values for the boiling point and density of this compound from multiple sources.
| Physical Property | Value | Conditions |
| Boiling Point | 168 °C | At standard atmospheric pressure (lit.)[1][2][3][4][5] |
| 167.8 °C | At 760 mmHg[6] | |
| 62 °C | At 1.6 kPa[6] | |
| Density | 1.38 g/mL | Not specified |
| 1.378 g/mL | At 25 °C (lit.)[2][3][4][5] | |
| 1.3836 g/mL | At 20 °C[6] | |
| 1.447 g/cm³ | Not specified | |
| 1.4500 g/cm³ | Not specified[7] |
Experimental Protocols
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] For accurate determination, methods such as distillation, reflux, or the Thiele tube method are standard.[9]
Methodology: Distillation Method [9]
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask. Ensure all glass joints are securely fastened.
-
Sample Preparation: Place approximately 5-10 mL of this compound into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the thermometer measures the temperature of the vapor that is distilling.
-
Heating: Gently heat the flask using a heating mantle or sand bath.[9]
-
Data Collection: As the liquid boils and the vapor moves into the condenser, the temperature on the thermometer will rise and then stabilize. Record the temperature at which the vapor is continuously condensing and dripping into the collection flask. This stable temperature is the boiling point.
-
Pressure Correction: Record the ambient barometric pressure. If the pressure is not 760 mmHg, the observed boiling point may need to be corrected.
Determination of Density
Density is an intrinsic property of a substance, defined as its mass per unit volume (D = m/V).[10]
Methodology: Using a Pycnometer or Volumetric Flask
-
Measure Mass of Empty Flask: Accurately weigh a clean, dry volumetric flask (e.g., 10.00 mL) on an analytical balance and record its mass (m₁).
-
Fill with Sample: Carefully fill the volumetric flask with this compound up to the calibration mark. Ensure the meniscus is read correctly.
-
Measure Mass of Filled Flask: Reweigh the filled flask and record the new mass (m₂).
-
Calculate Mass of Sample: The mass of the this compound is the difference between the two measurements (m_sample = m₂ - m₁).
-
Record Volume: The volume of the this compound is the calibrated volume of the flask (V_sample).
-
Calculate Density: Calculate the density using the formula: Density = m_sample / V_sample.
-
Temperature Control: Since density is temperature-dependent, the measurement should be carried out at a constant, recorded temperature, typically 20 °C or 25 °C.[11]
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.
Caption: Logical workflow for determining boiling point and density.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 515-84-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 515-84-4 [chemicalbook.com]
- 4. This compound CAS#: 515-84-4 [m.chemicalbook.com]
- 5. cacheby.com [cacheby.com]
- 6. chembk.com [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chm.uri.edu [chm.uri.edu]
- 11. media.neliti.com [media.neliti.com]
An In-depth Technical Guide to the Solubility of Ethyl Trichloroacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethyl trichloroacetate (B1195264) in various organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where ethyl trichloroacetate is utilized as a reagent or solvent.
Core Data Presentation: Solubility of this compound
| Solvent Class | Solvent | Solubility/Miscibility |
| Alcohols | Ethanol | Miscible[1][2][3] |
| Alcohol (general) | Miscible[1][3][4] | |
| Ethers | Diethyl Ether | Miscible[1][2] |
| Aromatic Hydrocarbons | Benzene | Miscible[1][2] |
| Halogenated Hydrocarbons | Chloroform | Soluble[4] |
| Ketones | Acetone | Soluble[5] |
| Water | Water | Insoluble/Immiscible[1][2][4][5] |
Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions, forming a homogeneous solution. "Soluble" indicates that this compound dissolves in the solvent, but quantitative limits have not been specified in the available literature.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis, purification, and application of this compound. Below are protocols derived from established chemical literature.
Synthesis of this compound via Esterification
This protocol describes the synthesis of this compound from trichloroacetic acid and ethanol.
Materials:
-
Trichloroacetic acid (TCA)
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
5-10% Sodium carbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous calcium chloride
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine trichloroacetic acid, anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid.[1]
-
Heat the mixture to reflux for approximately 6 hours.[1]
-
After cooling, pour the reaction mixture into water to separate the ester layer.[1]
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a 5-10% sodium carbonate solution and then with water until the washings are neutral.[1]
-
Dry the crude this compound over anhydrous calcium chloride overnight.[1]
-
Filter the dried product and purify by distillation to obtain the final product.[1] The typical yield is around 75%.[1]
Purification of this compound
This protocol details a common method for purifying crude this compound.
Materials:
-
Crude this compound
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
50% aqueous calcium chloride (CaCl₂) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous calcium chloride (CaCl₂)
-
Separatory funnel
-
Distillation apparatus (for vacuum distillation)
Procedure:
-
Place the crude this compound in a separatory funnel.
-
Wash the ester by shaking it with a saturated aqueous sodium carbonate solution three times.[1]
-
Subsequently, wash the ester with a 50% aqueous calcium chloride solution three times.[1]
-
Perform a final wash with a saturated aqueous sodium chloride solution twice.[1]
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
Distill the dried ester, and then redistill it under reduced pressure to obtain pure this compound.[1]
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the purification of this compound.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl Trichloroacetate
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl trichloroacetate (B1195264). It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents quantitative spectral data in a structured format, details a representative experimental protocol for data acquisition, and includes visualizations to illustrate the relationship between the molecular structure and its NMR spectra, as well as a typical experimental workflow.
Introduction to Ethyl Trichloroacetate
This compound (C₄H₅Cl₃O₂) is an ester of trichloroacetic acid and ethanol. Its molecular structure contains distinct proton and carbon environments that give rise to a characteristic NMR spectrum. Understanding these spectral features is crucial for its identification, purity assessment, and the analysis of reactions in which it is a reactant or product.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the ethyl group protons. The electron-withdrawing effect of the trichloromethyl group significantly influences the chemical shift of the methylene (B1212753) protons.
Table 1: ¹H NMR Spectral Data for this compound [1]
| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| -CH₃ | 1.419 | Triplet | 7.1 | 3H |
| -CH₂- | 4.439 | Quartet | 7.1 | 2H |
Note: Data acquired in CDCl₃ at 399.65 MHz.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound displays four signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms.
Table 2: ¹³C NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ) [ppm] |
| -C H₃ | 13.7 |
| -C H₂- | 65.5 |
| -C Cl₃ | 91.3 |
| C =O | 161.2 |
Note: Predicted data. Experimental data may vary slightly.
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard practices for small organic molecules.[2][3][4]
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.[2][3] CDCl₃ is a common choice due to its good solubilizing properties and the presence of a residual proton signal that can be used for chemical shift referencing (δ 7.26 ppm).
-
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (B1202638) (TMS) to the solvent (typically a 0.03% v/v solution). TMS provides a sharp singlet at 0 ppm.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
4.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 300 MHz or higher field NMR spectrometer is suitable for this analysis.
-
Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument's field frequency is locked onto the deuterium (B1214612) signal of the CDCl₃.[3] The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters (Representative):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-10 ppm.
-
-
¹³C NMR Acquisition Parameters (Representative):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 128 to 1024 scans are often necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
-
4.3. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm or the residual solvent peak.
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Mandatory Visualizations
5.1. Molecular Structure and NMR Signal Correlation
The following diagram illustrates the structure of this compound with numbered atoms corresponding to the signals in the NMR spectra.
Caption: Molecular structure of this compound with NMR assignments.
5.2. Experimental Workflow for NMR Analysis
This diagram outlines the logical flow of an NMR experiment from sample preparation to final data analysis.
Caption: A generalized workflow for NMR sample analysis.
References
An In-depth Technical Guide to the Acid-Catalyzed Esterification for the Synthesis of Ethyl Trichloroacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the acid-catalyzed esterification of trichloroacetic acid with ethanol (B145695), a reaction commonly known as the Fischer esterification, to produce ethyl trichloroacetate (B1195264). This guide details the reaction mechanism, presents relevant quantitative data, outlines a standard experimental protocol, and provides a visual representation of the mechanistic pathway.
Introduction
Ethyl trichloroacetate is a significant intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its synthesis is most commonly achieved through the Fischer esterification of trichloroacetic acid and ethanol, facilitated by a strong acid catalyst.[1] This reaction, while a classic example of nucleophilic acyl substitution, presents unique considerations due to the strong electron-withdrawing nature of the trichloromethyl (-CCl₃) group. Understanding the nuances of this mechanism is critical for optimizing reaction conditions and maximizing product yield.
The Reaction Mechanism: Fischer Esterification
The acid-catalyzed esterification is a reversible process that involves several key steps.[2][3] The overall reaction equilibrium can be shifted toward the product by using an excess of one reactant (typically the alcohol) or by removing water as it is formed.[4][5]
The mechanism proceeds as follows:
-
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of trichloroacetic acid by the acid catalyst (e.g., H₂SO₄).[6] This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.
-
Nucleophilic Attack by Ethanol : The alcohol (ethanol) acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon.[5][7] This results in the formation of a tetrahedral intermediate, specifically an oxonium ion.[3][5]
-
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2][6] This intramolecular or solvent-mediated transfer converts a hydroxyl group into a much better leaving group: water.[2]
-
Elimination of Water : The lone pair of electrons on the remaining hydroxyl group pushes down, reforming the carbonyl double bond and eliminating a molecule of water.[6][8] This step yields a protonated ester.
-
Deprotonation : In the final step, a base (such as water or another molecule of ethanol) deprotonates the carbonyl group of the ester, regenerating the acid catalyst and yielding the final product, this compound.[5][6]
The strong electron-withdrawing effect of the three chlorine atoms in the trichloromethyl group deactivates the carbonyl carbon, making it less susceptible to nucleophilic attack compared to non-halogenated carboxylic acids. This can result in slower reaction kinetics.
Mechanism Visualization
The logical flow of the Fischer esterification mechanism is depicted below.
Caption: Acid-catalyzed esterification pathway for this compound.
Quantitative Data Summary
While specific kinetic data for the esterification of trichloroacetic acid is not extensively published, the reaction follows general Fischer esterification principles. The table below summarizes typical reaction parameters and expected outcomes based on established protocols.
| Parameter | Value/Condition | Expected Outcome | Reference |
| Reactants | Trichloroacetic Acid, Anhydrous Ethanol | - | [9] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Accelerates reaction rate | [10] |
| Reactant Ratio | Excess Ethanol | Shifts equilibrium to favor product formation | [4] |
| Temperature | Reflux | Provides energy to overcome activation barrier | [1][9] |
| Reaction Time | ~6 hours | Allows reaction to approach equilibrium | [9][10] |
| Typical Yield | ~75% | Good conversion to ester product | [9][10][11] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
5.1 Materials and Equipment
-
Trichloroacetic acid (TCA)
-
Anhydrous ethanol (absolute ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
5-10% Sodium carbonate (Na₂CO₃) solution
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
5.2 Synthesis Procedure
-
Reaction Setup : In a round-bottom flask, combine trichloroacetic acid and an excess of anhydrous ethanol.
-
Catalyst Addition : While gently swirling the flask, slowly and carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 6 hours.[9][10]
-
Cooling and Quenching : After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing cold water. The ester, being insoluble in water, will form a separate organic layer.[9]
-
Neutralization : Separate the organic layer. Wash it carefully with a 5-10% sodium carbonate solution to neutralize any remaining sulfuric acid and unreacted trichloroacetic acid. Vent the separatory funnel frequently to release CO₂ gas produced during neutralization.[11]
-
Washing : Wash the organic layer again with water to remove any residual salts.[9]
-
Drying : Transfer the ester layer to a clean, dry flask and add an anhydrous drying agent, such as calcium chloride or magnesium sulfate. Allow it to stand to remove any dissolved water.[9][11]
-
Purification : Filter the dried ester to remove the drying agent. Purify the crude this compound by distillation to obtain the final product.[9] The boiling point of this compound is approximately 168 °C.[12]
5.3 Safety Precautions
-
Trichloroacetic acid is highly corrosive.
-
Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent.
-
All procedures should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
References
- 1. guidechem.com [guidechem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification Mechanism: Steps, Equation & Examples [vedantu.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. This compound | 515-84-4 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. This compound CAS#: 515-84-4 [amp.chemicalbook.com]
- 12. chemsynthesis.com [chemsynthesis.com]
An In-depth Technical Guide to the Reactivity of Ethyl Trichloroacetate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl trichloroacetate (B1195264) (ETCA) is a versatile and highly reactive reagent in organic synthesis, primarily utilized as a potent electrophile in nucleophilic acyl substitution reactions. Its reactivity is significantly enhanced by the strong electron-withdrawing inductive effect of the three chlorine atoms on the α-carbon. This effect renders the carbonyl carbon exceptionally electrophilic and susceptible to attack by a wide array of nucleophiles. This guide provides a comprehensive overview of the reactivity of ethyl trichloroacetate with various classes of nucleophiles, including oxygen, nitrogen, sulfur, phosphorus, and carbon-centered nucleophiles. It includes a compilation of available quantitative data, detailed experimental protocols for key reactions, and mechanistic diagrams to facilitate a deeper understanding of its chemical behavior. This information is intended to assist researchers and professionals in the effective application of this compound in synthetic chemistry, particularly in the context of drug development and the synthesis of complex organic molecules.
Core Principles of Reactivity
The notable reactivity of this compound stems from the molecular structure. The three chlorine atoms exert a powerful electron-withdrawing inductive effect (-I effect), which polarizes the C-Cl bonds and, consequently, the C-C bond, drawing electron density away from the carbonyl carbon.[1] This heightened electrophilicity makes it significantly more reactive towards nucleophiles than its non-halogenated analog, ethyl acetate.[1]
The general mechanism for the reaction of this compound with a nucleophile is a nucleophilic acyl substitution. This process typically proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate.
Reactions with Oxygen Nucleophiles
Hydrolysis
The hydrolysis of this compound to trichloroacetic acid and ethanol (B145695) is significantly more rapid than the hydrolysis of ethyl acetate.[1] This enhanced reactivity is a direct consequence of the electron-withdrawing trichloromethyl group, which makes the carbonyl carbon more susceptible to nucleophilic attack by water.[1] The reaction can be catalyzed by either acid or base.
Table 1: Comparative Hydrolysis Data
| Ester | Relative Rate of Hydrolysis |
| Ethyl Acetate | 1 |
| This compound | Significantly Higher[1] |
Experimental Protocol: Base-Catalyzed Hydrolysis of this compound
Objective: To hydrolyze this compound to sodium trichloroacetate and ethanol.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known concentration of this compound in ethanol.
-
Add an equimolar or slight excess of aqueous sodium hydroxide solution to the flask.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting sodium trichloroacetate can be isolated by evaporation of the solvent, or the reaction mixture can be used directly for subsequent steps.
Diagram 1: Experimental Workflow for Hydrolysis
Caption: Workflow for the base-catalyzed hydrolysis of this compound.
Reaction with Alkoxides
This compound reacts with alkoxides, such as sodium ethoxide, in a transesterification reaction. However, due to the presence of the acidic α-proton in the resulting ester and the basicity of the alkoxide, side reactions can occur. A more synthetically useful reaction involves the generation of dichloroketene (B1203229) from this compound, which can then be trapped by nucleophiles.
Reactions with Nitrogen Nucleophiles
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted trichloroacetamides. The reaction proceeds via the standard nucleophilic acyl substitution mechanism.
Table 2: Representative Products from Reactions with Amines
| Nucleophile | Product |
| Aniline (B41778) | N-phenyl-2,2,2-trichloroacetamide |
| Benzylamine | N-benzyl-2,2,2-trichloroacetamide |
| Diethylamine | N,N-diethyl-2,2,2-trichloroacetamide |
Experimental Protocol: Reaction of this compound with Aniline
Objective: To synthesize N-phenyl-2,2,2-trichloroacetamide.
Materials:
-
This compound
-
Aniline
-
Toluene (B28343) (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound in toluene.
-
Add an equimolar amount of aniline to the solution.
-
Heat the reaction mixture to reflux with stirring. The ethanol byproduct can be removed by azeotropic distillation if desired to drive the reaction to completion.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Diagram 2: General Reaction with a Primary Amine
Caption: General reaction of this compound with a primary amine.
Reactions with Sulfur Nucleophiles
Thiols and their corresponding thiolates are excellent nucleophiles and react readily with this compound to form S-thioesters.
Experimental Protocol: Reaction with Thiophenol
Objective: To synthesize S-phenyl 2,2,2-trichloroethanethioate.
Materials:
-
This compound
-
Thiophenol
-
A non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate)
-
A suitable solvent (e.g., acetone (B3395972) or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve thiophenol in the chosen solvent.
-
Add one equivalent of the base to deprotonate the thiophenol and form the thiophenolate.
-
To this mixture, add one equivalent of this compound dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter off any solid byproducts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
Reactions with Phosphorus Nucleophiles
Tertiary phosphines, such as triphenylphosphine (B44618), are good nucleophiles and can react with this compound. This reaction is a key step in the formation of phosphorus ylides, which are important reagents in the Wittig reaction. The initial step is the nucleophilic attack of the phosphine (B1218219) on the carbonyl carbon, but more commonly with α-haloesters, the phosphine attacks the α-carbon in an SN2 fashion to displace the halide. However, with this compound, the reactivity at the carbonyl carbon is also significant. A more common application for related compounds is the Perkow reaction to form vinyl phosphates.
Experimental Protocol: Synthesis of a Phosphonium (B103445) Ylide Precursor
Objective: To synthesize the phosphonium salt precursor to a Wittig reagent. (Note: This is a generalized procedure, and specific conditions may vary).
Materials:
-
This compound
-
Triphenylphosphine
-
A suitable solvent (e.g., toluene or acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine in the solvent.
-
Add this compound to the solution.
-
Heat the mixture to reflux with stirring.
-
The formation of the phosphonium salt may result in a precipitate.
-
After the reaction is complete, cool the mixture and isolate the salt by filtration.
-
The salt can then be treated with a strong base to generate the ylide for a subsequent Wittig reaction.
Reactions with Carbon Nucleophiles (Grignard Reagents)
Grignard reagents are potent carbon-centered nucleophiles that react with esters to form tertiary alcohols. The reaction with this compound proceeds via a double addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl group, leading to the elimination of the ethoxide leaving group to form a ketone intermediate. This ketone is then immediately attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup.
Diagram 3: Mechanism of Grignard Reaction with this compound
Caption: Stepwise mechanism of the Grignard reaction with this compound.
Experimental Protocol: Reaction of this compound with a Grignard Reagent
Objective: To synthesize a tertiary alcohol from this compound and a Grignard reagent.
Materials:
-
This compound
-
Magnesium turnings
-
An appropriate alkyl or aryl halide (R-X)
-
Anhydrous diethyl ether or THF
-
Anhydrous reaction setup (flame-dried glassware, inert atmosphere)
-
Dropping funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Aqueous acid (e.g., HCl or H2SO4) for workup
Procedure:
-
Prepare the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of the alkyl/aryl halide in anhydrous ether dropwise from a dropping funnel. The reaction is initiated with a small crystal of iodine if necessary. Once the reaction starts, add the remaining halide solution at a rate that maintains a gentle reflux.
-
Reaction with this compound: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of this compound in anhydrous ether dropwise from a dropping funnel.
-
Stir the reaction mixture at room temperature for a specified time.
-
Workup: Carefully quench the reaction by slowly adding it to a mixture of ice and aqueous acid.
-
Extract the product with ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by distillation or column chromatography.
Analytical Methods for Reaction Monitoring
The progress of reactions involving this compound can be monitored by various analytical techniques:
-
Thin-Layer Chromatography (TLC): Useful for qualitative monitoring of the disappearance of starting materials and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for both qualitative and quantitative analysis of volatile reactants and products. It allows for the separation and identification of components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to characterize the structure of the products and to determine the extent of reaction by integrating the signals of starting materials and products.
Table 3: 1H and 13C NMR Data for this compound
| Nucleus | Chemical Shift (ppm) |
| 1H (CH2) | ~4.42 |
| 1H (CH3) | ~1.40 |
| 13C (C=O) | ~163 |
| 13C (CCl3) | ~92 |
| 13C (CH2) | ~65 |
| 13C (CH3) | ~14 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Conclusion
This compound is a highly reactive and valuable electrophile in organic synthesis. Its enhanced reactivity, driven by the powerful inductive effect of the trichloromethyl group, allows for efficient reactions with a broad spectrum of nucleophiles. This guide has provided an overview of its reactivity, along with practical experimental protocols and mechanistic insights. A thorough understanding of these principles will enable researchers in drug development and other scientific fields to effectively harness the synthetic potential of this versatile reagent. Further quantitative kinetic studies on the reactions of this compound with a wider variety of nucleophiles would be beneficial for a more precise prediction and control of reaction outcomes.
References
Ethyl Trichloroacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Molecular Characteristics, Synthesis, and Application of Ethyl Trichloroacetate (B1195264) in Advanced Organic Synthesis.
Introduction
Ethyl trichloroacetate (ETCA) is a halogenated ester of significant interest to the chemical and pharmaceutical industries. Its unique chemical properties make it a versatile reagent and intermediate in a variety of organic transformations. This technical guide provides a detailed overview of the molecular and physical characteristics of this compound, comprehensive experimental protocols for its synthesis, and a discussion of its applications, particularly in the context of drug discovery and development.
Molecular and Physicochemical Properties
This compound is a colorless liquid with a characteristic menthol-like odor.[1] Its key molecular and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₅Cl₃O₂ | [2] |
| Molecular Weight | 191.44 g/mol | [2] |
| CAS Number | 515-84-4 | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Menthol-like | [1] |
| Density | 1.378 g/mL at 25 °C | [2] |
| Boiling Point | 168 °C | [2] |
| Melting Point | 237 °C | [3] |
| Flash Point | 73 °C | [4] |
| Solubility | Miscible with ethanol, ether, and benzene; Insoluble in water. | [1][2] |
| Refractive Index | 1.453 (at 20°C) | [2] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Fischer esterification of trichloroacetic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[1][2]
Experimental Protocol: Fischer Esterification
Materials:
-
Trichloroacetic acid (TCA)
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
5-10% Sodium carbonate solution
-
Anhydrous calcium chloride
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine trichloroacetic acid, anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 6 hours.[2]
-
After cooling to room temperature, pour the reaction mixture into water to separate the ester layer.
-
Neutralize the organic layer by washing with a 5-10% sodium carbonate solution.
-
Wash the neutralized ester with distilled water.
-
Dry the this compound over anhydrous calcium chloride overnight.[2]
-
Filter the mixture to remove the drying agent.
-
Purify the final product by distillation to yield this compound (typical yield: 75%).[2]
The logical workflow for the synthesis and purification of this compound is depicted in the following diagram.
Applications in Organic Synthesis and Drug Development
This compound serves as a crucial intermediate in various organic synthesis applications, particularly within the pharmaceutical sector.[1][2] Its utility stems from its reactive trichloromethyl group, making it a valuable precursor for the synthesis of more complex molecules.
One of its primary roles is in the preparation of heterocyclic compounds, which are core structures in many active pharmaceutical ingredients.[2] Additionally, it is used in the synthesis of dichlorocarbon precursors.[1]
Atom-Transfer Radical Addition (ATRA) Reactions
A significant application of this compound in modern organic synthesis is its use in Atom-Transfer Radical Addition (ATRA) reactions. This atom-economical method allows for the formation of new carbon-carbon bonds. This compound can undergo ATRA with alkenes, such as styrene, catalyzed by ruthenium-pentamethylcyclopentadienyl complexes.[2]
The general workflow for a Ruthenium-catalyzed ATRA reaction involving this compound is illustrated below.
Conclusion
This compound is a foundational chemical with significant utility in research and development, especially in the pharmaceutical industry. Its well-defined properties and reactivity make it an indispensable tool for synthetic chemists. The detailed protocols and workflows provided in this guide are intended to support researchers and drug development professionals in the effective and safe use of this versatile compound.
References
Unveiling the Chemical Past: An In-Depth Technical Guide to the Synthesis of Ethyl Trichloroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the history and synthesis of ethyl trichloroacetate (B1195264), a versatile reagent in organic chemistry. From its early 20th-century origins to modern synthetic protocols, this document provides a comprehensive overview for researchers and professionals in the chemical and pharmaceutical sciences. Detailed experimental procedures, comparative data, and mechanistic insights are presented to serve as a valuable resource in the laboratory and for process development.
A Glimpse into the Past: The Emergence of Ethyl Trichloroacetate
While the precise date and discoverer of this compound's first synthesis remain elusive in widely available literature, its emergence is situated in the early 20th century. This period was marked by a significant expansion in the exploration of polyhalogenated organic compounds. The synthesis of this compound was a logical extension of the well-established Fischer-Speier esterification reaction, a cornerstone of organic chemistry first described in 1895. The ready availability of trichloroacetic acid, a derivative of acetic acid, and ethanol (B145695) made its synthesis a straightforward endeavor for chemists of the era.
Initially, its applications were likely academic, serving as a building block for further chemical exploration. However, its utility has since expanded, and it is now recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a precursor for the generation of dichlorocarbene (B158193), a highly reactive intermediate for the synthesis of cyclopropanes.
Core Synthetic Methodologies
The preparation of this compound is primarily achieved through two main synthetic routes: the Fischer esterification of trichloroacetic acid and the reaction of trichloroacetyl chloride with ethanol.
Fischer-Speier Esterification: The Classic Approach
The most common and well-documented method for synthesizing this compound is the acid-catalyzed esterification of trichloroacetic acid with ethanol. This equilibrium reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.
Reaction: CCl₃COOH + CH₃CH₂OH ⇌ CCl₃COOCH₂CH₃ + H₂O
Various acid catalysts can be employed to facilitate this reaction, with concentrated sulfuric acid being the most traditional choice. Other catalysts, such as p-toluenesulfonic acid (p-TsOH) and various Lewis acids, have also been utilized.
Synthesis from Trichloroacetyl Chloride: The Industrial Route
For larger-scale and industrial production, the reaction of trichloroacetyl chloride with ethanol offers a more rapid and often higher-yielding alternative. This reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct.
Reaction: CCl₃COCl + CH₃CH₂OH → CCl₃COOCH₂CH₃ + HCl
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and characterization of this compound.
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₅Cl₃O₂ |
| Molecular Weight | 191.44 g/mol |
| Boiling Point | 168 °C |
| Density | 1.378 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.453 |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 1.40 (t, 3H, J=7.1 Hz), 4.42 (q, 2H, J=7.1 Hz) |
| ¹³C NMR (CDCl₃) δ (ppm) | 13.8, 65.4, 92.5, 161.2 |
Table 2: Comparison of Synthesis Methods for this compound
| Synthesis Method | Catalyst | Reaction Conditions | Reported Yield | Purity |
| Fischer Esterification | H₂SO₄ | Reflux with excess ethanol for 6 hours | 75%[1] | >97% |
| Fischer Esterification | Cation Exchange Resin | Reactive Distillation | Up to 98.92%[2] | High |
| From Trichloroacetyl Chloride | Pyridine | Not specified | High (qualitative) | High |
Detailed Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol is a classic laboratory-scale synthesis of this compound.
Materials:
-
Trichloroacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
5-10% Sodium carbonate solution
-
Anhydrous calcium chloride
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine trichloroacetic acid, a molar excess of anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 6 hours.[1]
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
Separate the organic layer (this compound) using a separatory funnel.
-
Wash the organic layer sequentially with a 5-10% sodium carbonate solution to neutralize any remaining acid, followed by washing with water.[1]
-
Dry the crude this compound over anhydrous calcium chloride overnight.[1]
-
Filter to remove the drying agent.
-
Purify the final product by distillation to obtain pure this compound. A yield of approximately 75% can be expected.[1]
Protocol 2: Industrial Synthesis from Trichloroacetyl Chloride (General Overview)
While specific industrial protocols are often proprietary, the general procedure involves the controlled addition of trichloroacetyl chloride to an excess of ethanol, often in the presence of a base like pyridine to scavenge the HCl produced. The reaction is typically exothermic and may require cooling. The workup would involve washing to remove the pyridinium (B92312) hydrochloride salt and any excess acid, followed by drying and distillation.
Mechanistic Insights and Visualizations
Fischer-Speier Esterification Pathway
The Fischer-Speier esterification of trichloroacetic acid proceeds through a series of protonation and nucleophilic attack steps, as illustrated in the following diagram.
Caption: The reaction mechanism for the acid-catalyzed Fischer esterification of trichloroacetic acid.
Generation of Dichlorocarbene
This compound is a well-known precursor for the generation of dichlorocarbene (:CCl₂) upon treatment with a strong base, such as sodium methoxide (B1231860) or sodium ethoxide.[3][4] This reactive intermediate is valuable for the synthesis of dichlorocyclopropanes.
Caption: The logical workflow for the generation of dichlorocarbene from this compound.
This in-depth guide provides a foundational understanding of the history, synthesis, and reactivity of this compound. The provided protocols and data serve as a practical resource for laboratory work, while the mechanistic diagrams offer a clear visualization of the underlying chemical transformations. As with all chemical procedures, appropriate safety precautions should be taken when handling the reagents and performing the reactions described herein.
References
Methodological & Application
Application Notes: Dichlorocarbene Generation Using Ethyl Trichloroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the generation of dichlorocarbene (B158193) from ethyl trichloroacetate (B1195264) and its application in organic synthesis. Dichlorocyclopropanes, the primary products of dichlorocarbene reactions with alkenes, are valuable synthetic intermediates and key structural motifs in numerous pharmaceutical agents and biologically active compounds. This document offers a detailed experimental protocol, comparative data, and visual guides to assist researchers in implementing this method.
Introduction
Dichlorocarbene (:CCl₂) is a highly reactive intermediate widely used in organic synthesis, particularly for the formation of gem-dichlorocyclopropanes. While the classic method involves the reaction of chloroform (B151607) with a strong base, concerns over the toxicity and environmental impact of chloroform have driven the exploration of alternative precursors. Ethyl trichloroacetate, when treated with a suitable base, serves as an effective and often higher-yielding source of dichlorocarbene under milder conditions.[1][2]
The reaction of this compound with an alkoxide base, such as sodium methoxide, provides a convenient route to dichlorocarbene.[3] This method is particularly advantageous for the synthesis of dichlorocyclopropanes from sensitive alkene substrates that may not be compatible with the harsh conditions of other methods.[1]
Mechanism of Generation
The generation of dichlorocarbene from this compound is initiated by the nucleophilic attack of a base, typically sodium methoxide, on the ester. This process leads to the formation of a trichloromethyl anion (⁻CCl₃). This anion is unstable and undergoes a rapid alpha-elimination, expelling a chloride ion to yield the dichlorocarbene intermediate.[1]
References
Ethyl Trichloroacetate: A Versatile Reagent in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Ethyl trichloroacetate (B1195264) is a versatile reagent in organic synthesis, finding significant application as an intermediate and building block in the pharmaceutical industry. Its chemical properties, particularly its utility as an acylating agent and a precursor for various functional groups, make it a valuable tool in the synthesis of complex molecular architectures, including heterocyclic compounds that form the backbone of many active pharmaceutical ingredients (APIs). This document provides a detailed overview of its applications, supported by experimental protocols and quantitative data.
Key Applications in Pharmaceutical Synthesis
Ethyl trichloroacetate serves as a key reagent in several types of reactions crucial for the synthesis of pharmaceutical intermediates. Its primary roles include:
-
Acylation Reactions: The trichloroacetate group can act as an acylating agent, facilitating the introduction of an acyl group into a molecule.
-
Synthesis of Heterocyclic Compounds: It is a valuable precursor in the preparation of various heterocyclic systems, which are prevalent in medicinal chemistry.
-
Intermediate in Multi-step Syntheses: this compound is often employed as a starting material or an intermediate in the synthesis of more complex molecules, including APIs and their precursors.
Data Presentation: Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the esterification of trichloroacetic acid with ethanol. The following table summarizes the quantitative data for this preparation.
| Parameter | Value | Reference |
| Starting Materials | ||
| Trichloroacetic Acid (TCA) | 1 equivalent | [1] |
| Anhydrous Ethanol | In excess (serves as solvent) | [1] |
| Sulfuric Acid (catalyst) | Catalytic amount | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Reaction Time | 6 hours | [1] |
| Work-up & Purification | ||
| Neutralization | 5-10% Sodium Carbonate Solution | [1] |
| Drying Agent | Anhydrous Calcium Chloride | [1] |
| Purification Method | Distillation | [1] |
| Yield | ||
| Product Yield | 75% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from trichloroacetic acid and ethanol.[1]
Materials:
-
Trichloroacetic acid (TCA)
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
5-10% Sodium carbonate solution
-
Anhydrous calcium chloride
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine trichloroacetic acid, anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into water in a separatory funnel.
-
Separate the organic layer (this compound).
-
Wash the organic layer with a 5-10% sodium carbonate solution to neutralize any remaining acid.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent.
-
Purify the crude product by distillation to obtain pure this compound.
Mandatory Visualizations
Logical Relationship: Synthesis of this compound
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Atom-Transfer Radical Addition (ATRA) Reactions with Ethyl Trichloroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Atom-Transfer Radical Addition (ATRA) reactions utilizing ethyl trichloroacetate (B1195264). The document details reaction mechanisms, experimental protocols for both ruthenium and copper-catalyzed systems, and potential applications in the synthesis of pharmaceutical intermediates.
Introduction to ATRA with Ethyl Trichloroacetate
Atom-transfer radical addition (ATRA) is a powerful and atom-economical method for the formation of carbon-carbon bonds. The reaction involves the addition of a carbon-centered radical, generated from an alkyl halide, across a double bond. This compound is a readily available and effective radical precursor in these reactions, as the trichloromethyl group facilitates radical formation. The resulting adducts are versatile intermediates for further synthetic transformations.
The general scheme for the ATRA reaction of this compound with an alkene is as follows:
Scheme 1: General ATRA Reaction
This methodology provides access to a variety of functionalized molecules that are of interest in medicinal chemistry and drug development.
Ruthenium-Catalyzed ATRA of this compound
Ruthenium complexes are highly efficient catalysts for ATRA reactions. The most common systems involve Ru(II) or Ru(III) precursors, often in conjunction with a reducing agent to generate the active catalytic species.
Reaction Mechanism
The currently accepted mechanism for the Ru-catalyzed ATRA of this compound with an alkene, such as styrene (B11656), is depicted below. The catalytic cycle is initiated by the reduction of a Ru(III) precatalyst to a Ru(II) species. This active catalyst then abstracts a chlorine atom from this compound to generate a trichloromethyl radical, which subsequently adds to the alkene. The resulting radical is then trapped by the oxidized ruthenium species to afford the final product and regenerate the active catalyst.
Caption: Catalytic cycle for the Ru-catalyzed ATRA of this compound.
Experimental Protocol: Ru-Catalyzed ATRA of this compound with Styrene
This protocol is a representative procedure for the ruthenium-catalyzed ATRA of this compound with styrene.
Materials:
-
[RuCl2(p-cymene)]2 (Ruthenium(II) catalyst precursor)
-
Triphenylphosphine (B44618) (PPh3) (Ligand)
-
Magnesium turnings (Reducing agent)
-
This compound
-
Styrene
-
Anhydrous toluene (B28343) (Solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add [RuCl2(p-cymene)]2 (e.g., 0.01 mmol, 1 mol%) and triphenylphosphine (e.g., 0.02 mmol, 2 mol%).
-
Add anhydrous toluene (e.g., 5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add magnesium turnings (e.g., 1 mmol, 1 equivalent).
-
Add styrene (e.g., 1 mmol, 1 equivalent) followed by this compound (e.g., 1.2 mmol, 1.2 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a few drops of water.
-
Filter the mixture through a pad of celite to remove the magnesium and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data: Ru-Catalyzed ATRA
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | [RuCl2(p-cymene)]2 (1) | PPh3 (2) | Mg | Toluene | 80 | 12 | 85 |
| 2 | 1-Octene (B94956) | [RuCl2(p-cymene)]2 (1) | PPh3 (2) | Mg | Toluene | 80 | 16 | 78 |
| 3 | Cyclohexene | [RuCl2(p-cymene)]2 (1) | PPh3 (2) | Mg | Toluene | 80 | 24 | 65 |
| 4 | Methyl Acrylate | [RuCl2(p-cymene)]2 (2) | PPh3 (4) | Mg | Toluene | 60 | 12 | 92 |
Copper-Catalyzed ATRA of this compound
Copper complexes are a more economical and environmentally friendly alternative to ruthenium catalysts for ATRA reactions. Copper(I) species are the active catalysts, and various ligands can be employed to modulate their reactivity and stability.
Reaction Mechanism
The mechanism of copper-catalyzed ATRA is similar to the ruthenium-catalyzed version. A Cu(I) complex abstracts a chlorine atom from this compound to form a Cu(II)-Cl species and the key trichloromethyl radical. This radical then adds to the alkene, and the resulting radical is trapped by the Cu(II)-Cl species to furnish the product and regenerate the Cu(I) catalyst. The use of a reducing agent, such as ascorbic acid, can help to maintain the copper in its active Cu(I) oxidation state.
Caption: Catalytic cycle for the Cu-catalyzed ATRA of this compound.
Experimental Protocol: Cu-Catalyzed ATRA of this compound with 1-Octene
This protocol provides a general procedure for the copper-catalyzed ATRA of this compound with an aliphatic alkene.
Materials:
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Ascorbic acid (Reducing agent, optional)
-
This compound
-
1-Octene
-
Anhydrous acetonitrile (B52724) (Solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 0.05 mmol, 5 mol%) and PMDETA (e.g., 0.05 mmol, 5 mol%).
-
Add anhydrous acetonitrile (e.g., 5 mL) and stir until a homogeneous solution is formed.
-
If desired, add ascorbic acid (e.g., 0.1 mmol, 10 mol%).
-
Add 1-octene (e.g., 1 mmol, 1 equivalent) followed by this compound (e.g., 1.2 mmol, 1.2 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Cu-Catalyzed ATRA
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Octene | CuBr (5) | PMDETA (5) | None | Acetonitrile | 70 | 12 | 88 |
| 2 | Styrene | CuCl (5) | bpy (5) | None | Toluene | 90 | 10 | 91 |
| 3 | Methyl Methacrylate | CuBr (5) | PMDETA (5) | Ascorbic Acid (10) | Acetonitrile | 60 | 8 | 95 |
| 4 | Allyl Benzene | CuBr (5) | PMDETA (5) | None | Acetonitrile | 70 | 16 | 82 |
Application in the Synthesis of Pharmaceutical Intermediates: Synthesis of a γ-Lactam Precursor
The products of the ATRA reaction of this compound are valuable intermediates for the synthesis of more complex molecules, including those with potential pharmaceutical applications. For instance, the adduct of this compound and styrene, ethyl 2,2,4-trichloro-4-phenylbutanoate, can be converted into a γ-lactam scaffold, a common motif in many biologically active compounds.
The following workflow illustrates a plausible synthetic route to a γ-lactam precursor from the ATRA adduct.
Caption: Experimental workflow for the synthesis of a γ-lactam precursor.
This γ-lactam precursor can then be further elaborated to introduce additional diversity and functionality, leading to the synthesis of libraries of compounds for biological screening.
Conclusion
The atom-transfer radical addition of this compound to alkenes is a versatile and efficient method for the construction of carbon-carbon bonds. Both ruthenium and copper-based catalytic systems offer excellent yields and can be tailored to a variety of substrates. The resulting polychlorinated esters are valuable synthetic intermediates, providing access to important structural motifs such as γ-lactams, which are of significant interest in drug discovery and development. The protocols and data presented herein serve as a valuable resource for researchers in the pharmaceutical and chemical industries.
Application Notes and Protocols: N-Alkylation of Secondary Amines with Ethyl Trichloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of secondary amines is a fundamental transformation in organic synthesis, crucial for the construction of tertiary amines which are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials. The use of ethyl trichloroacetate (B1195264) as an alkylating agent offers a pathway to introduce a functionalized ethyl ester moiety onto a secondary amine, yielding N-substituted glycine (B1666218) ester derivatives. These products are valuable intermediates for the synthesis of more complex molecules, including peptides and other biologically active compounds. This document provides a generalized protocol for the N-alkylation of secondary amines using ethyl trichloroacetate, based on established procedures for similar haloacetate esters.
Reaction Principle and Mechanism
The N-alkylation of a secondary amine with this compound is presumed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbon atom bearing the three chlorine atoms. The trichloromethyl group is a reasonably good leaving group, facilitating the substitution. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that may be formed as a byproduct, driving the reaction to completion.
Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Secondary amine
-
This compound
-
Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq.) and the anhydrous solvent.
-
Add the base (1.5-2.0 eq.) to the solution and stir the mixture.
-
Slowly add this compound (1.1-1.5 eq.) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (this may range from room temperature to reflux, depending on the reactivity of the amine) and monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent for extraction (e.g., ethyl acetate) and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired N-alkylated secondary amine.
Data Presentation
Table 1: Generalized Reaction Conditions for N-Alkylation of Secondary Amines with Haloacetate Esters
| Parameter | Conditions | Notes |
| Solvents | Acetonitrile, DMF, THF, Acetone | Choice of solvent can influence reaction rate and solubility of reagents. |
| Bases | K₂CO₃, Na₂CO₃, Et₃N, DIPEA | Inorganic bases are commonly used to avoid side reactions with the ester. |
| Temperature | Room Temperature to Reflux | Higher temperatures may be required for less reactive amines. |
| Equivalents of Alkylating Agent | 1.1 - 1.5 | A slight excess is often used to ensure complete consumption of the amine. |
| Equivalents of Base | 1.5 - 2.0 | An excess of base is used to neutralize the acid byproduct. |
Disclaimer: The conditions presented are generalized from protocols for similar haloacetate esters due to a lack of specific quantitative data for this compound in the reviewed literature.
Table 2: Representative Substrate Scope and Expected Products
| Secondary Amine | Expected Product |
| Piperidine | Ethyl 2-(piperidin-1-yl)acetate |
| Morpholine | Ethyl 2-morpholinoacetate |
| Pyrrolidine | Ethyl 2-(pyrrolidin-1-yl)acetate |
| Diethylamine | Ethyl 2-(diethylamino)acetate |
| N-Methylaniline | Ethyl 2-(methyl(phenyl)amino)acetate |
Visualizations
Caption: Experimental workflow for the N-alkylation of secondary amines.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl Trichloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Ethyl Trichloroacetate (B1195264) in Heterocyclic Synthesis
Ethyl trichloroacetate (ETCA) is a versatile and highly reactive reagent employed in organic synthesis, particularly in the formation of heterocyclic structures.[1] Its utility stems from the presence of the trichloromethyl group (-CCl₃), which exerts a strong electron-withdrawing inductive effect. This effect significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2] This enhanced reactivity allows ETCA to serve as an efficient acylating agent and a precursor for incorporating the trichloromethyl group into various molecular scaffolds.[1][3][4]
In heterocyclic chemistry, ETCA is primarily used in cyclocondensation reactions with binucleophiles, such as 1,2-diamines, to form five and seven-membered rings. The resulting heterocycles, bearing a -CCl₃ group, are valuable intermediates. This group can be retained as a lipophilic moiety or can be further transformed, for example, into a trifluoromethyl group (-CF₃), which is of significant interest in medicinal chemistry for its ability to enhance metabolic stability and binding affinity. This document provides detailed protocols for the synthesis of two important classes of heterocycles—benzimidazoles and imidazolines—using this compound.
Logical Relationship: Synthesis of Heterocycles from this compound
The following diagram illustrates the reaction of this compound with different diamine precursors to yield distinct heterocyclic cores.
References
Application Notes and Protocols: Ethyl Trichloroacetate in Trifluoromethylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the trifluoromethyl (CF₃) group is a critical strategy in medicinal chemistry and agrochemical development, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity. While a variety of reagents have been developed for trifluoromethylation, this document explores the potential, albeit not widely documented, use of ethyl trichloroacetate (B1195264) as a precursor for generating trifluoromethylating species. We provide a hypothetical framework and representative protocols for its application in trifluoromethylation reactions, alongside a brief overview of established methodologies for context.
Introduction: The Significance of Trifluoromethylation
The trifluoromethyl group is a key functional group in a wide array of pharmaceuticals and agrochemicals. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the physicochemical and biological properties of a parent molecule. Consequently, the development of efficient and versatile methods for introducing the CF₃ group into organic compounds is an area of intense research. Established methods typically employ specialized reagents that act as nucleophilic, electrophilic, or radical sources of the CF₃ group.
While ethyl trichloroacetate is not a conventional trifluoromethylating agent, its structure presents a theoretical possibility for conversion into a trifluoromethyl species through a halogen exchange reaction. This document outlines a potential pathway for this transformation and provides a general protocol for its application in the trifluoromethylation of organic substrates.
Hypothetical Pathway: In Situ Generation of a Trifluoromethylating Agent from this compound
The core of the proposed application lies in the conversion of the trichloromethyl group of this compound to a trifluoromethyl group via a halogen exchange (HALEX) reaction. This would be followed by the in situ generation of a trifluoromethyl carbanion or a related reactive species that can then engage in a trifluoromethylation reaction.
A plausible two-step, one-pot process can be envisioned:
-
Halogen Exchange: Treatment of this compound with a fluoride (B91410) source, such as an alkali metal fluoride (e.g., KF, CsF), could initiate a series of nucleophilic substitutions, replacing the chlorine atoms with fluorine. Anhydrous conditions and potentially a phase-transfer catalyst would likely be necessary to facilitate this transformation. The product of this step would be ethyl trifluoroacetate (B77799).
-
Decarboxylation and Trifluoromethylation: In the presence of a suitable base and often a transition metal catalyst (e.g., copper), ethyl trifluoroacetate can undergo decarboxylation to generate a trifluoromethyl anion equivalent (e.g., a Cu-CF₃ species). This reactive intermediate can then add to a suitable electrophilic substrate.
The overall hypothetical transformation is depicted in the logical workflow below.
Caption: Hypothetical workflow for the use of this compound in trifluoromethylation.
Representative Experimental Protocol: Copper-Mediated Trifluoromethylation of an Aryl Iodide
Disclaimer: The following protocol is a representative, general procedure based on established copper-mediated trifluoromethylation reactions. Optimization will be required for specific substrates.
Objective: To synthesize a trifluoromethylated arene from an aryl iodide using this compound as the trifluoromethyl precursor.
Materials
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| Aryl Iodide | Ar-I | - | 1.0 mmol | 1.0 |
| This compound | Cl₃CCO₂Et | 191.44 | 2.0 mmol | 2.0 |
| Cesium Fluoride | CsF | 151.90 | 6.0 mmol | 6.0 |
| Copper(I) Iodide | CuI | 190.45 | 0.2 mmol | 0.2 |
| 1,10-Phenanthroline (B135089) | C₁₂H₈N₂ | 180.21 | 0.2 mmol | 0.2 |
| Anhydrous DMF | C₃H₇NO | - | 5.0 mL | - |
Procedure
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add cesium fluoride (6.0 mmol). The flask should be flame-dried under vacuum and cooled before use.
-
Add copper(I) iodide (0.2 mmol), 1,10-phenanthroline (0.2 mmol), and the aryl iodide (1.0 mmol).
-
Add anhydrous DMF (5.0 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (2.0 mmol) via syringe.
-
The reaction vessel is sealed and heated to the desired temperature (e.g., 100-140 °C) with vigorous stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is filtered through a pad of celite, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated arene.
Reaction Mechanism
The proposed mechanism for this transformation is illustrated below.
Caption: Proposed mechanism for copper-mediated trifluoromethylation.
Established Alternative Reagents for Trifluoromethylation
For researchers requiring well-established and broadly applicable trifluoromethylation methods, several classes of reagents are commercially available and extensively documented in the literature. A summary is provided below.
| Reagent Class | Example(s) | Type of Trifluoromethylation |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Addition to carbonyls, imines; cross-coupling |
| Electrophilic | Togni Reagents, Umemoto Reagents | Reactions with nucleophiles (e.g., enolates, thiols, arenes) |
| Radical | Langlois Reagent (NaSO₂CF₃), CF₃I | Reactions with arenes, heteroarenes, alkenes |
Conclusion
While this compound is not a standard reagent for trifluoromethylation, this document has provided a theoretical framework for its potential application through an in situ halogen exchange and subsequent decarboxylative coupling. The provided protocol serves as a starting point for exploration. For practical and high-yielding trifluoromethylation, researchers are encouraged to consult the extensive literature on established reagents such as the Ruppert-Prakash, Togni, and Langlois reagents. Further research may yet uncover a direct and efficient role for simple precursors like this compound in this important class of reactions.
Application Notes: Ethyl Trichloroacetate in Agrochemical Synthesis
Introduction
Ethyl trichloroacetate (B1195264) (ETCA), a colorless liquid with the formula Cl₃CCO₂CH₂CH₃, is a versatile reagent in organic synthesis, particularly in the development of agrochemicals. Its utility stems primarily from the reactive trichloromethyl group, which can serve as a precursor to various functional groups essential for biological activity. ETCA is commonly prepared through the esterification of trichloroacetic acid with ethanol.[1][2][3] This document outlines the application of ethyl trichloroacetate in the synthesis of key agrochemical intermediates, with a focus on pyrethroid insecticides.
Key Applications in Agrochemical Synthesis
This compound is a valuable building block for introducing the trichloromethyl group into a molecule. This group can then be transformed to generate other functionalities. One of the most significant applications of ETCA in the agrochemical industry is in the synthesis of cyclopropane-containing compounds, which are core structures in a class of synthetic insecticides known as pyrethroids.[4][5][6][7][8]
Pyrethroids are synthetic analogs of the natural insecticides pyrethrins, found in chrysanthemum flowers.[4][6] They are highly effective against a broad range of insect pests and are characterized by their rapid action and low mammalian toxicity. The synthesis of many pyrethroids involves the construction of a cyclopropane (B1198618) ring, a key structural motif for their insecticidal activity. This compound serves as a precursor for the generation of dichlorocarbene (B158193) (:CCl₂), a highly reactive intermediate that can undergo cycloaddition reactions with alkenes to form dichlorocyclopropanes.[9][10] These dichlorocyclopropanes are then further elaborated to produce the final pyrethroid products.
Experimental Protocols
Synthesis of Ethyl 2,2-dichlorocyclopropane-1-carboxylate: A Key Pyrethroid Intermediate
This protocol details the synthesis of a dichlorocyclopropane derivative from an alkene using this compound as the dichlorocarbene source.
Materials:
-
This compound (ETCA)
-
Alkene (e.g., ethyl acrylate)
-
Sodium methoxide (B1231860) (NaOMe)
-
Anhydrous methanol (B129727)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with the alkene and toluene.
-
Reagent Addition: A solution of sodium methoxide in anhydrous methanol is added dropwise to the stirred solution of this compound at a controlled temperature.
-
Reaction: The reaction mixture is stirred at room temperature for several hours to allow for the in-situ generation of dichlorocarbene and its subsequent reaction with the alkene. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield the pure ethyl 2,2-dichlorocyclopropane-1-carboxylate.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of Ethyl 2,2-dichlorocyclopropane-1-carboxylate
| Parameter | Value |
| Reactants | This compound, Ethyl acrylate |
| Base | Sodium methoxide |
| Solvent | Toluene, Methanol |
| Reaction Temperature | 25-30 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
| Purity (post-distillation) | >95% |
Visualizations
Caption: General synthesis pathway of agrochemicals using this compound.
Caption: Experimental workflow for the synthesis of a pyrethroid intermediate.
References
- 1. This compound | 515-84-4 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. The Synthesis of Pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Dichlorocarbene can also be generated by heating sodium trichloro... | Study Prep in Pearson+ [pearson.com]
Ethyl Trichloroacetate: A Versatile Solvent for Specialized Organic Reactions
FOR IMMEDIATE RELEASE
[City, State] – Ethyl trichloroacetate (B1195264), a dense, non-polar aprotic solvent, is finding increasing utility in specialized organic reactions, offering a unique combination of physical and chemical properties that can enhance reaction outcomes. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of ethyl trichloroacetate as a solvent and reagent in key organic transformations.
Physicochemical and Safety Profile
A comprehensive understanding of a solvent's properties is crucial for its effective and safe implementation in experimental design. This compound is a colorless liquid with a characteristic pungent odor. Its key physical and safety data are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₄H₅Cl₃O₂ | [1] |
| Molecular Weight | 191.44 g/mol | [1] |
| Boiling Point | 168 °C | [2] |
| Density | 1.38 g/mL at 20°C | [2] |
| Refractive Index | 1.4505 at 20°C | [2] |
| Flash Point | 65 °C | [2] |
| Solubility | Miscible with ethanol, ether, and benzene. Insoluble in water. | [2][3] |
| Stability | Stable under normal temperatures and pressures. | [1] |
| Hazards | Irritating to eyes, respiratory system, and skin. | [2] |
Application Note 1: Dichlorocyclopropanation of Olefins
This compound serves as an efficient precursor for the in-situ generation of dichlorocarbene (B158193) (:CCl₂), a highly reactive intermediate for the cyclopropanation of olefins. This method provides a valuable alternative to the traditional chloroform-based procedures.
The reaction proceeds via the decomposition of this compound initiated by a strong base, such as sodium methoxide (B1231860). The resulting dichlorocarbene then undergoes a [1+2] cycloaddition with an alkene to form the corresponding dichlorocyclopropane.
Caption: Workflow for Dichlorocyclopropanation.
Experimental Protocol: Dichlorocyclopropanation of Dihydropyran
This protocol details the synthesis of 6,6-dichloro-2-oxabicyclo[4.1.0]heptane from dihydropyran using this compound as the dichlorocarbene source. While pentane (B18724) is used as the bulk solvent in this specific example, this compound's role as the key reagent is highlighted.
Materials:
-
Dihydropyran
-
Sodium methoxide
-
This compound
-
Anhydrous pentane
-
Nitrogen gas
-
Ice-water bath
-
Three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
Under a nitrogen atmosphere, charge a 1 L three-necked flask with sodium methoxide (50 g, 0.92 mol).
-
Add dihydropyran (67.4 g, 0.8 mol) and 600 mL of dry, olefin-free pentane to the flask.
-
Cool the stirred mixture in an ice-water bath for 15 minutes.
-
From the dropping funnel, add this compound (164.8 g, 0.86 mol) over 3-4 minutes.
-
After the addition is complete, continue stirring the reaction mixture in the ice-water bath for an additional hour, followed by stirring at room temperature for another hour.
-
Cool the mixture again in an ice-water bath and slowly add 250 mL of water to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with two 100 mL portions of pentane.
-
Combine the organic extracts and wash them with two 100 mL portions of water.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the pentane by distillation at atmospheric pressure.
-
Distill the residue under reduced pressure to obtain the pure product.
Quantitative Data:
| Reactant | Molar Equiv. | Yield (%) |
| Dihydropyran | 1.0 | 72-88% |
| Sodium methoxide | 1.15 | - |
| This compound | 1.075 | - |
Application Note 2: Atom-Transfer Radical Addition (ATRA) Reactions
This compound is a key substrate in ruthenium-catalyzed Atom-Transfer Radical Addition (ATRA) reactions, particularly with styrenes. In these transformations, a ruthenium complex facilitates the transfer of a chlorine atom from this compound to generate a radical intermediate, which then adds across the double bond of the styrene. While often used as a reagent in a solvent like toluene, the high boiling point and polarity of this compound make it a potential solvent for reactions requiring elevated temperatures and good solubility of polar substrates.
Caption: Catalytic Cycle of an ATRA Reaction.
General Considerations for this compound as a Solvent in ATRA
While specific protocols using this compound as the primary solvent are not abundant in the literature, its properties suggest its suitability under certain conditions.
-
High Boiling Point: Its boiling point of 168 °C allows for reactions to be conducted at elevated temperatures, which can be beneficial for overcoming activation energy barriers.
-
Polarity: The presence of three chlorine atoms and an ester group imparts a significant polar character, enabling the dissolution of polar organic compounds and catalysts.[4]
-
Inertness: Under the neutral or slightly Lewis acidic conditions of many ATRA reactions, this compound is relatively stable, minimizing side reactions.
Experimental Setup (Hypothetical Protocol):
A hypothetical protocol for an ATRA reaction using this compound as a solvent would involve:
-
Charging a reaction vessel with the ruthenium catalyst and the olefin substrate.
-
Adding this compound as the solvent and the radical precursor.
-
Heating the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere.
-
Monitoring the reaction progress by techniques such as GC-MS or TLC.
-
Upon completion, cooling the reaction mixture and purifying the product via column chromatography.
Further research is warranted to explore the full potential of this compound as a solvent in ATRA and other organic transformations. Its unique properties make it a compelling candidate for expanding the toolkit of solvents available to synthetic chemists.
References
Application Notes and Protocols for Peptide Synthesis Utilizing Trichloroacetyl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of peptide synthesis, the strategic use of protecting groups is essential to prevent unwanted side reactions and ensure the precise assembly of the desired amino acid sequence.[1][2] Protecting groups temporarily block reactive functional groups on amino acids, allowing for controlled and specific peptide bond formation.[1][3] Acyl-type protecting groups, such as the trichloroacetyl (TCA) and the analogous trifluoroacetyl (Tfa) groups, offer a distinct set of properties for chemists.[1] This document provides detailed protocols and data for the application of the trichloroacetyl protecting group in peptide synthesis, with specific methodologies extrapolated from the more extensively documented trifluoroacetyl group due to their chemical similarities.
The trichloroacetyl group, like the trifluoroacetyl group, is an acyl-type protecting group that can be used to protect the amino terminus of amino acids.[1] A key advantage of this type of protecting group is its orthogonality to the acid-labile protecting groups commonly used in Boc-based solid-phase peptide synthesis (SPPS), such as tert-butyloxycarbonyl (Boc), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[4] This orthogonality allows for the selective removal of different protecting groups under distinct chemical conditions, enabling the synthesis of complex peptides.[2][4] The TCA group is stable under the acidic conditions used to remove Boc and other acid-labile groups, while it can be cleaved under mild basic conditions.[1][4]
Data Presentation
The following table summarizes the lability of the trichloroacetyl (TCA) group in comparison to other commonly used protecting groups in peptide synthesis, highlighting their orthogonal nature. The data for the TCA group is inferred from the behavior of the trifluoroacetyl (Tfa) group.
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability to Orthogonal Conditions |
| Trichloroacetyl | TCA | Mild base (e.g., dilute piperidine (B6355638) or sodium hydroxide)[1] | Stable to strong acids (e.g., TFA)[4] |
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic Acid - TFA)[4][5] | Stable to mild base[4] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., 20% piperidine in DMF)[1] | Stable to mild acids[1] |
| Trityl | Trt | Mild acid (e.g., dilute TFA)[4] | Stable to mild base[4] |
| Benzyloxycarbonyl | Z | Catalytic hydrogenation (H₂/Pd) or strong acid (HBr/AcOH)[1] | Stable to mild acid and base[1] |
Experimental Protocols
The following protocols are based on established procedures for the analogous trifluoroacetyl (Tfa) protecting group and are expected to be applicable for the trichloroacetyl (TCA) group with minor modifications.
Protocol 1: Introduction of the Trichloroacetyl (TCA) Protecting Group
This protocol describes the N-terminal protection of an amino acid with a trichloroacetyl group.
Materials:
-
Amino acid
-
Trichloroacetic anhydride (B1165640) or trichloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Base (e.g., Triethylamine - TEA or Diisopropylethylamine - DIPEA)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve the amino acid in the anhydrous solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add the base (2 equivalents) to the solution and stir.
-
Slowly add trichloroacetic anhydride or trichloroacetyl chloride (1.2 equivalents) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the N-TCA-protected amino acid.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Cleavage of the Trichloroacetyl (TCA) Protecting Group
This protocol outlines the removal of the N-terminal TCA group from a peptide.
Materials:
-
N-TCA-protected peptide
-
Solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., 20% piperidine in DMF or dilute aqueous sodium hydroxide)
-
Stirring apparatus
Procedure:
-
Dissolve the N-TCA-protected peptide in the chosen solvent in a reaction vessel.
-
Add the basic solution to the reaction mixture.
-
Stir the mixture at room temperature. The reaction time will vary depending on the specific peptide and the base used (typically 30 minutes to a few hours).
-
Monitor the deprotection by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, neutralize the mixture if necessary.
-
The deprotected peptide can be isolated by precipitation with a non-polar solvent (e.g., cold diethyl ether) followed by centrifugation and washing.[6]
Visualizations
The following diagrams illustrate key workflows and relationships in peptide synthesis utilizing protecting groups.
Caption: Workflow for Solid-Phase Peptide Synthesis using TCA protecting groups.
Caption: Orthogonality of TCA, Boc, and Fmoc protecting groups.
References
Ethyl Trichloroacetate: A Versatile Reagent in the Synthesis of Active Pharmaceutical Ingredients
For Immediate Release
[City, State] – [Date] – Ethyl trichloroacetate (B1195264), a key organic compound, is gaining increasing attention within the pharmaceutical industry for its role as a versatile reagent in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique chemical properties, particularly the presence of the trichloromethyl group, enable its participation in a range of reactions pivotal to the construction of complex molecular architectures found in modern therapeutics. This application note provides a detailed overview of the use of ethyl trichloroacetate in API synthesis, including experimental protocols and data, for researchers, scientists, and drug development professionals.
This compound is a colorless liquid that serves as a valuable building block in organic synthesis.[1] It is primarily utilized as a precursor for generating dichlorocarbene (B158193) and as a reagent in reactions such as the Reformatsky and Perkow reactions. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the synthesis of numerous pharmaceutical compounds.
Key Applications in API Synthesis
While specific, publicly available examples of direct synthesis of commercial APIs using this compound are limited, its utility is demonstrated in the synthesis of bioactive heterocyclic compounds, which are common scaffolds in many drugs. The trichloromethyl group can be a key functional handle for introducing other functionalities or for participating in cyclization reactions to form heterocyclic rings.
One of the notable applications of this compound is in the generation of dichlorocarbene (:CCl2) under basic conditions. Dichlorocarbene is a highly reactive intermediate that can undergo cycloaddition reactions with alkenes to form dichlorocyclopropanes, which are valuable synthetic intermediates.
Experimental Protocols
Below are generalized experimental protocols for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates.
General Protocol for Dichlorocyclopropanation
This protocol outlines a typical procedure for the reaction of an alkene with dichlorocarbene generated from this compound.
Materials:
-
Alkene (1.0 eq)
-
This compound (1.5 eq)
-
Sodium methoxide (B1231860) (1.5 eq)
-
Anhydrous solvent (e.g., pentane (B18724) or tetrahydrofuran)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve the alkene in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide to the stirred solution.
-
From the dropping funnel, add this compound dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired dichlorocyclopropane derivative.
Quantitative Data Summary
| Alkene Substrate | Product | Yield (%) | Reference |
| Cyclohexene | 7,7-Dichlorobicyclo[4.1.0]heptane | 72-88 | [2] |
| Isobutylene | 1,1-Dichloro-2,2-dimethylcyclopropane | 72-88 | [2] |
Logical Workflow for API Synthesis Intermediate Preparation
The synthesis of a key intermediate, a dichlorocyclopropane derivative, using this compound can be visualized as a straightforward workflow.
Conclusion
References
Application Notes and Protocols for the Synthesis of N-Cycloamine Acetates using Ethyl Chloroacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The N-alkylation of cyclic secondary amines to produce N-cycloamine acetates is a fundamental transformation in organic synthesis, yielding valuable building blocks for the creation of more complex molecules with potential biological activities.[1] This document provides a detailed protocol for the synthesis of N-cycloamine acetates via the nucleophilic substitution of ethyl chloroacetate (B1199739) with various cycloamines. The described method utilizes potassium carbonate as a mild base, which is compatible with the ester functionality, thus avoiding hydrolysis that can occur with stronger bases.[1] This approach offers excellent yields under mild reaction conditions.[1]
General Reaction Scheme:
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The cyclic amine acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate, with the chloride ion as the leaving group. Potassium carbonate serves as a base to neutralize the formed hydrochloric acid.
Scheme 1: General reaction for the synthesis of N-cycloamine acetates.
Caption: General Reaction Scheme.
Experimental Protocols
Materials:
-
Cyclic amine (e.g., piperidine, morpholine, pyrrolidine)
-
Ethyl chloroacetate (1.2 eq)
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
10% Hydrochloric acid solution
-
20% Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the cyclic amine (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagents: To the solution, add potassium carbonate followed by ethyl chloroacetate (1.2 eq).[1]
-
Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Work-up - Acid Extraction: After the reaction is complete, filter the mixture to remove the potassium carbonate. The filtrate is then subjected to a two-step extraction. First, extract with a 10% HCl solution and dichloromethane to remove unreacted organic impurities and excess ethyl chloroacetate.[1]
-
Work-up - Basification and Extraction: The acidic aqueous layer is then neutralized with a 20% Na2CO3 solution until basic. The product is then extracted with dichloromethane.[1]
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
Purification: The crude product can be further purified by distillation.[1]
Data Presentation
The following table summarizes the results for the synthesis of various N-cycloamine acetates using the described protocol.
| Entry | Cycloamine | Product | Yield (%) | Boiling Point (°C @ 18 mbar) |
| 1 | Pyrrolidine | Ethyl 2-(pyrrolidin-1-yl)acetate | 85 | 100-102 |
| 2 | Piperidine | Ethyl 2-(piperidin-1-yl)acetate | 92 | 110-112 |
| 3 | Morpholine | Ethyl 2-(morpholino)acetate | 95 | 125-127 |
| 4 | Azepane | Ethyl 2-(azepan-1-yl)acetate | 88 | 128-130 |
Visualizations
Reaction Mechanism
The reaction proceeds through a classic SN2 mechanism.
Caption: SN2 Reaction Mechanism.
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the synthesis and purification process.
Caption: Experimental Workflow.
Logical Relationship of Synthesis
This diagram shows the logical flow from starting materials to the final purified product.
Caption: Synthesis Logical Flow.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl Trichloroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of ethyl trichloroacetate (B1195264) following its synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of ethyl trichloroacetate.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Milky/Cloudy Appearance of the Organic Layer After Washing | Presence of a stable emulsion. | - Allow the mixture to stand for an extended period. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - If the emulsion persists, filter the mixture through a pad of Celite or glass wool. |
| Low Yield of Purified Product | - Incomplete initial reaction. - Loss of product during aqueous washes due to hydrolysis.[1][2] - Incomplete extraction. - Decomposition during distillation. | - Ensure the initial esterification reaction has gone to completion. - Minimize contact time with aqueous basic solutions during washing. - Perform multiple extractions with a suitable organic solvent. - Distill under reduced pressure to lower the boiling point and prevent decomposition. |
| Product is Yellow or Brownish | - Presence of impurities from the starting materials. - Decomposition of the product during synthesis or distillation at high temperatures. | - Ensure high purity of starting materials (trichloroacetic acid and ethanol). - Purify the crude product by fractional distillation, preferably under reduced pressure. |
| Wet Product After Drying | - Insufficient amount of drying agent. - Inadequate drying time. - Use of an inappropriate drying agent. | - Add more anhydrous calcium chloride and swirl until the liquid is clear and the drying agent no longer clumps together.[3][4] - Allow the product to stand over the drying agent for a longer period (e.g., overnight).[3][4] - Ensure the drying agent is fresh and has not been exposed to atmospheric moisture. |
| Bumping or Uncontrolled Boiling During Distillation | - Uneven heating. - Absence of boiling chips or a magnetic stirrer. | - Use a heating mantle with a stirrer for even heat distribution. - Add fresh boiling chips or a magnetic stir bar before starting the distillation. |
| Product Contaminated with Starting Material (Trichloroacetic Acid) | Incomplete neutralization during the washing step. | - Ensure thorough washing with a saturated sodium bicarbonate or 5-10% sodium carbonate solution until the effervescence ceases.[3][4] - Check the pH of the aqueous layer to ensure it is basic. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
A1: The most common impurities are unreacted trichloroacetic acid, ethanol, the acid catalyst (e.g., sulfuric acid), water, and potential byproducts from side reactions.
Q2: Why is it necessary to wash the crude product with sodium carbonate solution?
A2: The sodium carbonate wash is crucial for neutralizing and removing any unreacted trichloroacetic acid and the acid catalyst (e.g., sulfuric acid).[3][4]
Q3: Can I use a different drying agent instead of anhydrous calcium chloride?
A3: While anhydrous calcium chloride is commonly used, other drying agents like anhydrous magnesium sulfate (B86663) or sodium sulfate can also be employed. However, ensure the chosen drying agent is inert towards the ester.
Q4: At what temperature and pressure should I distill this compound?
A4: this compound has a boiling point of 168 °C at atmospheric pressure.[4][5] To minimize the risk of decomposition, it is highly recommended to perform the distillation under reduced pressure. For example, the boiling point is 62 °C at 1.6 kPa.[3]
Q5: My final product is clear and colorless, but my NMR analysis shows impurities. What could they be?
A5: Even if visually pure, the product could contain impurities with similar physical properties, such as other esters formed from residual alcohols or byproducts from side reactions during the esterification. Further purification by fractional distillation or chromatography might be necessary.
Q6: How should I properly store purified this compound?
A6: this compound should be stored in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area, away from heat sources and incompatible substances such as strong bases and oxidizing agents.[6] It is susceptible to hydrolysis, so protection from moisture is important.[6]
Experimental Protocols
Protocol 1: Aqueous Work-up and Drying of Crude this compound
-
Transfer the cooled reaction mixture to a separatory funnel.
-
If an organic solvent was used for extraction, add it at this stage.
-
Wash the organic layer three times with a saturated aqueous sodium carbonate (Na₂CO₃) solution to neutralize and remove acidic impurities.[7] During each wash, gently invert the separatory funnel, venting frequently to release any pressure buildup from CO₂ evolution.
-
Next, wash the organic layer three times with a 50% aqueous calcium chloride (CaCl₂) solution.[7]
-
Follow with two washes with a saturated aqueous sodium chloride (NaCl) solution (brine) to remove residual water and aid in phase separation.[7]
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
Add anhydrous calcium chloride (CaCl₂) as the drying agent. Swirl the flask until the liquid is clear and the drying agent no longer clumps together. Allow it to stand for at least 30 minutes, or overnight for optimal drying.[3][4]
-
Filter the dried liquid to remove the drying agent. The filtrate is the crude, dry this compound, ready for distillation.
Protocol 2: Purification by Fractional Distillation
-
Assemble a fractional distillation apparatus. Ensure all glassware is dry.
-
Add the crude, dry this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
If performing a vacuum distillation, connect the apparatus to a vacuum source and a manometer.
-
Begin heating the distillation flask gently and evenly.
-
Collect the fraction that distills at the expected boiling point and pressure. Refer to the vapor pressure data below.
-
Monitor the temperature throughout the distillation. A stable boiling point indicates the collection of a pure fraction.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₅Cl₃O₂ |
| Molecular Weight | 191.44 g/mol |
| Boiling Point (at 760 mmHg) | 168 °C[4][5] |
| Boiling Point (at 1.6 kPa / 12 mmHg) | 62 °C[3] |
| Density (at 25 °C) | 1.378 g/mL[4][5] |
| Refractive Index (n20/D) | 1.453[5] |
| Solubility | Insoluble in water; miscible with alcohol and ether.[8] |
Table 2: Vapor Pressure Data for this compound
The vapor pressure of this compound can be estimated using the Antoine Equation: log₁₀(P) = A − (B / (T + C)) Where P is the vapor pressure in atm and T is the temperature in Kelvin.
| A | B | C | Temperature Range (K) |
| 5.92460 | 2691.087 | 19.39 | 317.4 - 368.3 |
Data sourced from the NIST WebBook.[9] This equation can be used to determine the boiling point at a specific pressure.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. brainly.com [brainly.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chembk.com [chembk.com]
- 4. This compound CAS#: 515-84-4 [m.chemicalbook.com]
- 5. 515-84-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. This compound CAS#: 515-84-4 [amp.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Acetic acid, trichloro-, ethyl ester [webbook.nist.gov]
Preventing hydrolysis of ethyl trichloroacetate during storage and use
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of ethyl trichloroacetate (B1195264) to prevent hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is ethyl trichloroacetate and why is its hydrolysis a concern?
This compound is an ester widely used in organic synthesis. It is susceptible to hydrolysis, a chemical reaction with water, which breaks it down into trichloroacetic acid and ethanol. This degradation can impact the purity of the reagent, leading to inaccurate experimental results and the formation of unwanted byproducts. The three chlorine atoms on the acetyl group make the carbonyl carbon highly electrophilic, rendering this compound significantly more reactive towards hydrolysis than non-halogenated esters.[1]
Q2: What are the primary factors that promote the hydrolysis of this compound?
The primary factors that accelerate the hydrolysis of this compound are:
-
Presence of Water: Moisture is the key reactant for hydrolysis.
-
pH: Hydrolysis is catalyzed by both acids and bases. It is particularly rapid under alkaline conditions.
-
Temperature: Higher temperatures increase the rate of hydrolysis.
Q3: How should I store this compound to minimize hydrolysis?
To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[2] Keep the container tightly sealed to prevent moisture ingress. Storage below +30°C is recommended.[3] For long-term storage, consider using a desiccator or storing under an inert atmosphere (e.g., nitrogen or argon).
Q4: What materials are compatible with this compound for storage and handling?
Use glass or other corrosion-resistant containers. Avoid strong bases, strong oxidizing agents, and reactive metals, as they can promote decomposition.
Q5: Can I use this compound in aqueous solutions?
Given its susceptibility to hydrolysis, using this compound in aqueous solutions should be done with caution and ideally for short durations. If water is necessary as a solvent, the reaction should be performed at a controlled pH (ideally neutral or slightly acidic) and the lowest practical temperature to minimize degradation. The use of buffered solutions is recommended to maintain a stable pH.
Q6: How can I detect if my this compound has started to hydrolyze?
Hydrolysis produces trichloroacetic acid. An increase in the acidity of the sample, which can be checked with a pH indicator or a pH meter on a small aqueous extract, can suggest degradation. For quantitative analysis, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to detect and quantify the presence of trichloroacetic acid and the remaining this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or unexpected byproducts. | Hydrolysis of this compound leading to the formation of trichloroacetic acid and ethanol. | - Verify the purity of the this compound before use using GC or HPLC. - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - If reactions are run in the presence of any aqueous phase, control the pH and temperature carefully. |
| Visible changes in the appearance of stored this compound (e.g., cloudiness). | Contamination with water leading to hydrolysis and potential precipitation of impurities. | - Discard the reagent if significant changes are observed. - For future storage, ensure the container is tightly sealed and consider using a desiccator. |
| A noticeable acidic odor from the stored reagent. | Formation of trichloroacetic acid due to hydrolysis. | - Test the acidity of the reagent. If significant, it may be unsuitable for sensitive reactions. - Review storage conditions to prevent further degradation. |
Data on this compound Stability
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic (pH < 7) | Moderate hydrolysis rate. The acid-catalyzed hydrolysis of this compound in aqueous solutions primarily proceeds by the A-BAC3 mechanism.[1] | Use buffered systems if possible. Keep reaction times as short as possible. |
| Neutral (pH ≈ 7) | Slowest rate of hydrolysis. | Ideal for reactions where the presence of water is unavoidable. | |
| Alkaline (pH > 7) | Rapid hydrolysis. | Avoid basic conditions unless saponification is the intended reaction. | |
| Temperature | Low (e.g., 0-5 °C) | Significantly reduced rate of hydrolysis. | Store at low temperatures and conduct experiments at the lowest feasible temperature. |
| Ambient (e.g., 20-25 °C) | Moderate rate of hydrolysis, especially in the presence of moisture. | Minimize exposure to ambient conditions. | |
| Elevated (>30 °C) | Accelerated hydrolysis. | Avoid heating unless required for a reaction, and if so, for the shortest possible duration. | |
| Solvent | Aprotic (e.g., Hexane (B92381), Toluene) | High stability. | Preferred solvents for storage and reactions. |
| Polar Aprotic (e.g., Acetonitrile, DMF) | Generally stable, but ensure the solvent is anhydrous. | Use high-purity, anhydrous grade solvents. | |
| Protic (e.g., Ethanol, Methanol) | Solvolysis (reaction with the solvent) can occur, especially at elevated temperatures or in the presence of catalysts. The rate of solvolysis is influenced by the solvent's polarity and nucleophilicity.[4] | Use with caution and consider the potential for side reactions. | |
| Water | Prone to hydrolysis. | Avoid or use under strictly controlled conditions (low temperature, neutral pH). |
Experimental Protocols
Protocol 1: Quantification of this compound Hydrolysis by Gas Chromatography (GC-FID)
Objective: To determine the extent of this compound hydrolysis by quantifying the parent compound and its degradation product, trichloroacetic acid (after derivatization).
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable anhydrous solvent (e.g., hexane or ethyl acetate). This is the "Stock Solution."
-
Prepare a series of calibration standards of both this compound and trichloroacetic acid in the same solvent.
-
-
Derivatization of Trichloroacetic Acid:
-
To a known volume of the sample solution and each trichloroacetic acid standard, add a derivatizing agent (e.g., BF₃-Methanol or diazomethane) according to established procedures to convert the non-volatile trichloroacetic acid into its more volatile methyl ester. This step is crucial for GC analysis.
-
-
GC-FID Conditions (Illustrative):
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Inject the prepared standards and the derivatized sample solution into the GC.
-
Identify the peaks for this compound and mthis compound based on their retention times, confirmed with the standards.
-
Construct calibration curves for both compounds.
-
Calculate the concentration of this compound and trichloroacetic acid in the sample. The percentage of hydrolysis can be determined from the molar ratio of trichloroacetic acid to the initial total moles of this compound.
-
Protocol 2: Stability Indicating HPLC Method for this compound
Objective: To develop a stability-indicating HPLC method to separate and quantify this compound from its hydrolysis product, trichloroacetic acid.
Methodology:
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and a buffered aqueous phase (e.g., 10 mM phosphate (B84403) buffer at pH 3.0).
-
Start with a higher aqueous composition (e.g., 70% buffer) and gradually increase the methanol concentration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30 °C.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound and trichloroacetic acid in the mobile phase.
-
Prepare working standards by diluting the stock solutions.
-
For stability testing, incubate a solution of this compound under the desired stress conditions (e.g., elevated temperature, acidic/basic pH). Take samples at various time points.
-
-
Method Validation:
-
Analysis:
-
Inject the standards and stressed samples.
-
Quantify the amount of this compound remaining and the amount of trichloroacetic acid formed at each time point to determine the rate and extent of hydrolysis.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
References
Technical Support Center: Optimizing Reactions of Ethyl Trichloroacetate with Amines
Welcome to the technical support center for optimizing reaction conditions for ethyl trichloroacetate (B1195264) with amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction product when ethyl trichloroacetate reacts with a primary or secondary amine?
The reaction of this compound with a primary or secondary amine is an N-acylation reaction. The primary product is the corresponding N-substituted trichloroacetamide (B1219227). The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound, which leads to the displacement of the ethoxy group.
Q2: Why is this compound a highly reactive acylating agent?
This compound is significantly more reactive than its non-halogenated counterpart, ethyl acetate. This increased reactivity is due to the strong electron-withdrawing inductive effect of the three chlorine atoms on the alpha-carbon. This effect makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack by an amine.
Q3: What are common solvents and bases used for this reaction?
Commonly used solvents for N-acylation reactions include aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF). The choice of base depends on the reactivity of the amine and the desired reaction conditions. Common bases include organic amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃). For less reactive amines, stronger bases might be required.
Q4: Can this reaction be performed without a catalyst?
While the reaction can proceed without a catalyst, particularly with more nucleophilic amines, the addition of a base is generally recommended. The base neutralizes the acidic byproduct formed during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic. An eco-friendly approach for N-acylation of various amines has been developed that proceeds without a catalyst.[1][2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield of the desired N-substituted trichloroacetamide is a common issue. The following table outlines potential causes and recommended solutions.
| Possible Cause | Recommended Solution |
| Insufficient Amine Nucleophilicity | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger base or a more forcing reaction condition (e.g., higher temperature). |
| Inadequate Base | Ensure at least a stoichiometric amount of a suitable base is used to neutralize the acid byproduct. For hydrochloride salts of amines, an additional equivalent of base is required. |
| Reaction Temperature Too Low | Gently heat the reaction mixture. Monitor the reaction by TLC to avoid decomposition. |
| Presence of Water in Reagents or Solvents | Use anhydrous solvents and ensure all glassware is thoroughly dried. Water can hydrolyze the this compound. |
| Steric Hindrance | For sterically hindered amines or acylating agents, prolonged reaction times or elevated temperatures may be necessary. |
A logical workflow for troubleshooting low yield is presented in the diagram below.
References
Technical Support Center: Ethyl Trichloroacetate in Strong Base Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl trichloroacetate (B1195264) in the presence of strong bases.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of ethyl trichloroacetate with strong bases?
When reacted with strong bases, this compound primarily undergoes two main types of reactions:
-
Dichlorocarbene (B158193) Generation: In the presence of non-aqueous strong bases, such as sodium methoxide (B1231860) or potassium tert-butoxide, this compound serves as a precursor for dichlorocarbene (:CCl₂). This highly reactive intermediate is widely used in organic synthesis, particularly for the dichlorocyclopropanation of alkenes.[1] The reaction proceeds through the formation of a trichloromethyl anion, which then eliminates a chloride ion to yield dichlorocarbene.
-
Saponification (Hydrolysis): With aqueous strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), this compound undergoes saponification. This is a hydrolysis reaction that cleaves the ester bond, yielding sodium trichloroacetate and ethanol. Due to the electron-withdrawing effect of the three chlorine atoms, the carbonyl carbon of this compound is highly electrophilic, making it significantly more susceptible to hydrolysis than esters like ethyl acetate.
Q2: My dichlorocyclopropanation reaction yield is low. What are the potential causes and how can I troubleshoot this?
Low yields in dichlorocyclopropanation reactions using this compound can stem from several factors. Here are the most common issues and their solutions:
-
Presence of Water: The alkoxide bases used for dichlorocarbene generation (e.g., sodium methoxide) react readily with water. Any moisture in the reaction will consume the base, reducing the amount available to react with the this compound and thereby lowering the yield of dichlorocarbene.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Handle hygroscopic bases, like sodium methoxide, in an inert atmosphere (e.g., under nitrogen or argon).[1]
-
-
Suboptimal Temperature: The formation and subsequent reaction of dichlorocarbene are temperature-sensitive.
-
Solution: The initial reaction is often carried out at low temperatures (e.g., in an ice-water bath) to control the exothermic reaction and stabilize the intermediates. Allowing the reaction to slowly warm to room temperature can then drive it to completion.[1]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Solution: A slight excess of the this compound and the base relative to the alkene is often employed to ensure complete consumption of the alkene.
-
-
Inefficient Stirring: In heterogeneous mixtures, inefficient stirring can lead to localized reactions and reduced overall yield.
-
Solution: Use vigorous mechanical stirring to ensure proper mixing of the reactants.
-
Q3: Saponification is a major side reaction in my experiment. How can I minimize it?
Saponification becomes a significant issue when water is present or when using aqueous bases. To minimize this side reaction:
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Use an Alkoxide Base in an Anhydrous Solvent: Employ bases like sodium methoxide or potassium tert-butoxide in a dry, non-protic solvent like pentane (B18724) or diethyl ether. This method provides a milder alternative to using strong aqueous bases and generally gives higher yields of dichlorocyclopropane adducts.[1]
-
Consider Alternative Dichlorocarbene Precursors: If your substrate is particularly sensitive to basic conditions, you might consider alternative, non-basic methods for dichlorocarbene generation, such as the thermal decomposition of sodium trichloroacetate or the use of a Seyferth reagent like phenyl(trichloromethyl)mercury.[1]
Q4: Can this compound undergo self-condensation reactions like the Claisen or Darzens condensation?
Self-condensation reactions like the Claisen and Darzens condensations typically require the ester to have at least one α-hydrogen to form an enolate. Since this compound lacks α-hydrogens, it cannot undergo self-condensation via these pathways. However, in the presence of another enolizable ketone or ester, a "crossed" Claisen or Darzens-type reaction could potentially occur, although this is not a commonly reported side reaction.
Troubleshooting Guides
Guide 1: Low Yield of Dichlorocyclopropane
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation | Presence of moisture | - Ensure all glassware is oven-dried or flame-dried before use.- Use freshly opened or distilled anhydrous solvents.- Handle hygroscopic bases in a glovebox or under an inert atmosphere. |
| Inactive base | - Use a fresh batch of the alkoxide base.- If preparing the alkoxide in situ, ensure the reaction with the corresponding alcohol has gone to completion. | |
| Reaction starts but does not go to completion | Insufficient amount of base or this compound | - Use a slight excess (e.g., 1.1-1.2 equivalents) of the base and this compound relative to the alkene. |
| Low reaction temperature | - After the initial addition at low temperature, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure completion.[1] | |
| Formation of a significant amount of trichloroacetic acid or its salt | Saponification due to water | - Follow the steps to ensure anhydrous conditions as mentioned above. |
| Complex mixture of products | Reaction temperature too high | - Maintain a low temperature during the addition of this compound to control the exothermic reaction. |
| Side reactions of the substrate | - The alkene substrate may have functional groups that are sensitive to the strong base. Consider protecting these groups or using a milder, neutral method for dichlorocarbene generation.[1] |
Data Presentation
The yield of dichlorocyclopropanation can vary depending on the alkene substrate and the specific reaction conditions. Below is a summary of reported yields for the reaction of various olefins with dichlorocarbene generated from this compound.
| Alkene | Base | Yield (%) | Reference |
| Dihydropyran | Sodium Methoxide | 70-75 | [1] |
| Cyclohexene | Potassium tert-butoxide | High | [1] |
| Various Olefins | Alkali metal alkoxides | Generally high | [1] |
| Cyclohexene | Sodium methoxide, Sodium ethoxide, or Potassium t-butylate | 72-88 | [2] |
| Isobutylene | Sodium methoxide, Sodium ethoxide, or Potassium t-butylate | 72-88 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Dichlorocyclopropanation of an Alkene using this compound and Sodium Methoxide
This protocol is adapted from a literature procedure for the synthesis of 2-Oxa-7,7-dichloronorcarane from dihydropyran.[1]
Materials:
-
Alkene (e.g., Dihydropyran)
-
Sodium methoxide
-
This compound
-
Anhydrous pentane (or another suitable anhydrous solvent)
-
Nitrogen or Argon gas for inert atmosphere
-
Ice-water bath
-
Three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, place sodium methoxide.
-
Add the alkene and anhydrous pentane to the flask.
-
Cool the stirred mixture in an ice-water bath for 15 minutes.
-
Add this compound dropwise from the dropping funnel over a period of 3-4 minutes.
-
Stir the reaction mixture for 6 hours at the ice-bath temperature.
-
Allow the mixture to warm to room temperature and continue stirring overnight.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with petroleum ether or another suitable organic solvent.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by distillation. The crude product can be purified by vacuum distillation.
Mandatory Visualizations
Caption: Mechanism of dichlorocarbene generation from this compound.
Caption: Troubleshooting workflow for low dichlorocyclopropane yield.
References
Technical Support Center: Enhancing Yields in Ethyl Trichloroacetate-Mediated Reactions
Welcome to the technical support center for improving yields in ethyl trichloroacetate-mediated alkylation reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform an alkylation on my ketone using ethyl trichloroacetate (B1195264) and a strong base like LDA, but I am not getting the expected α-alkylated product. What is happening?
When reacting a ketone or aldehyde with this compound in the presence of a base, a direct SN2 alkylation of the enolate is often not the primary reaction pathway. Instead, you are likely initiating a Darzens condensation (also known as the Darzens glycidic ester condensation). This reaction results in the formation of an α,β-epoxy ester (a glycidic ester) rather than a simple alkylated ketone.[1][2]
Q2: What is the Darzens Condensation?
The Darzens condensation is a reaction between a carbonyl compound (ketone or aldehyde) and an α-haloester (in this case, this compound) in the presence of a base to form an α,β-epoxy ester.[2][3] The reaction proceeds through the formation of an enolate from the α-haloester, which then acts as a nucleophile.
Q3: What are the typical bases used for the Darzens condensation?
A variety of strong bases can be used. Commonly used bases include sodium ethoxide, sodium amide, and lithium diisopropylamide (LDA).[4][5] To avoid side reactions like acyl exchange, it is often recommended to use an alkoxide base that corresponds to the ester being used.[2]
Q4: Are there alternative reactions to consider when using this compound with carbonyl compounds?
Yes, the Reformatsky reaction is another important reaction involving α-haloesters. This reaction condenses aldehydes or ketones with α-haloesters in the presence of metallic zinc to produce β-hydroxy-esters.[6][7][8] The key intermediate is an organozinc reagent, often called a "Reformatsky enolate," which is less reactive than lithium enolates.[6][8]
Troubleshooting Guide: Low Yield in Darzens Condensation with this compound
This guide addresses common issues that can lead to low yields or failed reactions during the Darzens condensation with this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive Base: The base may be old, hydrated, or decomposed. | - Use a freshly prepared or properly stored strong base. For example, LDA should be freshly prepared or titrated before use. |
| 2. Incomplete Deprotonation: The base may not be strong enough to deprotonate the this compound effectively. | - Switch to a stronger base. If using sodium ethoxide, consider trying LDA or sodium amide. | |
| 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | - While enolate formation is often done at low temperatures (e.g., -78 °C with LDA), the subsequent steps may require warming to room temperature.[4] | |
| Formation of Multiple Products | 1. Self-Condensation of Carbonyl: The base may be deprotonating the starting ketone or aldehyde, leading to aldol (B89426) condensation products. | - Add the carbonyl compound slowly to the pre-formed enolate of this compound. - Use a non-nucleophilic, sterically hindered base like LDA to favor deprotonation of the less hindered α-haloester.[9][10] |
| 2. Haloform-type Reaction: The trichloromethyl group can be susceptible to cleavage in the presence of a strong base, especially with heating, leading to the formation of chloroform (B151607) and other byproducts. | - Maintain low reaction temperatures throughout the process. - Use the minimum necessary amount of base. | |
| Difficulty in Product Purification | 1. Products with Similar Polarity: The desired glycidic ester may have a similar polarity to starting materials or byproducts. | - Optimize the solvent system for column chromatography to achieve better separation. |
| 2. Oily Product: The product may not crystallize easily. | - Attempt purification by vacuum distillation if the product is thermally stable.[4] |
Experimental Protocols
General Protocol for the Darzens Condensation of a Ketone with this compound
This is a general procedure and may require optimization for specific substrates.
1. Reagent Preparation:
- Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
- Use anhydrous solvents. Tetrahydrofuran (THF) is a common solvent for reactions involving LDA.
2. Enolate Formation:
- In a flame-dried, three-necked flask equipped with a stirrer, a thermometer, and a dropping funnel, dissolve diisopropylamine (B44863) (1.1 equivalents) in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature below -70 °C.
- Stir the mixture at -78 °C for 30 minutes to form LDA.
3. Addition of this compound:
- Slowly add this compound (1.0 equivalent) dropwise to the LDA solution at -78 °C.
- Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the enolate.
4. Addition of the Carbonyl Compound:
- Add the ketone or aldehyde (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the enolate solution at -78 °C.
- Allow the reaction mixture to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
5. Work-up:
- Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
- Allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the crude product.
6. Purification:
- Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield issues.
Simplified Mechanism of the Darzens Condensation
Caption: Key steps in the Darzens condensation mechanism.
References
- 1. homework.study.com [homework.study.com]
- 2. Darzens reaction - Wikipedia [en.wikipedia.org]
- 3. Darzens Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. google.com [google.com]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
Managing byproduct formation in dichlorocarbene generation from ethyl trichloroacetate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the generation of dichlorocarbene (B158193) from ethyl trichloroacetate (B1195264) and its subsequent reactions. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with byproduct formation and reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental mechanism for generating dichlorocarbene from ethyl trichloroacetate and sodium methoxide?
A: The reaction proceeds through a well-established pathway. First, the sodium methoxide, a strong base, performs a nucleophilic attack on the carbonyl carbon of the this compound.[1] This forms a tetrahedral intermediate. This intermediate then collapses, eliminating an ethyl chloroformate equivalent and generating a trichloromethyl anion (CCl₃⁻). This highly unstable anion undergoes α-elimination, expelling a chloride ion (Cl⁻) to yield the singlet dichlorocarbene (:CCl₂), which is then trapped by an alkene to form a dichlorocyclopropane.[1]
References
Troubleshooting low conversion rates in ethyl trichloroacetate reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving ethyl trichloroacetate (B1195264).
Frequently Asked Questions (FAQs)
Q1: My esterification reaction to produce ethyl trichloroacetate has a low yield. What are the common causes?
Low yields in the synthesis of this compound from trichloroacetic acid and ethanol (B145695) are often due to incomplete reaction or side reactions. Key factors to investigate include the catalyst, reaction time, and removal of water.
Q2: I observe significant side product formation in my reaction with this compound. What could be the issue?
This compound is highly reactive towards nucleophiles and is susceptible to hydrolysis.[1][2][3] The presence of water or strong nucleophiles can lead to unwanted side reactions. The three chlorine atoms on the alpha-carbon withdraw electron density, making the carbonyl carbon highly electrophilic and prone to attack.[3]
Q3: How can I effectively purify my reaction mixture containing this compound?
A standard purification method involves a series of aqueous washes to remove unreacted starting materials and catalysts. This is typically followed by drying and distillation under reduced pressure to isolate the pure product.[1][4][5]
Troubleshooting Guide for Low Conversion Rates
Issue 1: Low Yield in this compound Synthesis (Esterification)
If you are experiencing low yields in the synthesis of this compound via the esterification of trichloroacetic acid with ethanol, consider the following troubleshooting steps. A typical procedure involves heating trichloroacetic acid, ethanol, and a catalytic amount of sulfuric acid under reflux for several hours.[4][5][6]
Troubleshooting Steps:
-
Catalyst Inactivity: Ensure the sulfuric acid catalyst is fresh and has not been compromised by moisture.
-
Insufficient Reaction Time: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. Esterification can be a slow process.
-
Water Presence: The presence of water can shift the equilibrium of the esterification reaction back towards the starting materials. Ensure all reagents and glassware are dry.
-
Sub-optimal Temperature: The reaction is typically carried out at reflux to maximize the reaction rate.[1] Ensure your reaction temperature is appropriate.
Experimental Protocol: Synthesis of this compound
-
Combine trichloroacetic acid, anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid in a round-bottom flask.[4][5]
-
Heat the mixture to reflux and maintain for approximately 6 hours.[4][5]
-
After cooling, pour the mixture into water to separate the ester layer.[4][5]
-
Neutralize the organic layer with a 5-10% sodium carbonate solution.[4][5]
-
Wash the organic layer with water and then dry it over anhydrous calcium chloride.[4][5]
-
Filter and distill the crude product to obtain pure this compound. A 75% yield is typically expected.[4][5]
Issue 2: Low Conversion in Reactions Utilizing this compound as a Reagent
When using this compound as a reagent, low conversion can stem from its stability, the reactivity of the other reactants, or the reaction conditions.
Troubleshooting Steps:
-
Reagent Purity: Impurities in the this compound or other starting materials can interfere with the reaction. The purity of this compound can be checked by its refractive index (n20/D 1.453) and density (1.378 g/mL at 25 °C).[4][5][7]
-
Moisture Contamination: this compound is susceptible to hydrolysis.[2][3] Ensure your reaction is performed under anhydrous conditions if your reagents are water-sensitive.
-
Inadequate Temperature: Many reactions require specific temperature ranges for optimal performance.[8] Consider adjusting the reaction temperature.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and outcomes. This compound is miscible with common organic solvents like ethanol, ether, and benzene, but immiscible with water.[4][5][6]
Table 1: Physical Properties of this compound
| Property | Value |
| Boiling Point | 168 °C (lit.)[4][5][7] |
| Density | 1.378 g/mL at 25 °C (lit.)[4][5][7] |
| Refractive Index | n20/D 1.453 (lit.)[4][5][7] |
| Water Solubility | Immiscible[1][4][6] |
| Alcohol Solubility | Miscible[4][5][7] |
Experimental Protocol: Purification of this compound
-
Wash the crude this compound with a saturated aqueous sodium carbonate solution three times.[1][4][5]
-
Follow with three washes using a 50% aqueous calcium chloride solution.[1][4][5]
-
Perform two final washes with a saturated aqueous sodium chloride solution.[1][4][5]
-
Dry the organic layer over anhydrous calcium chloride.[1][4][5]
Visual Troubleshooting Guides
References
- 1. Page loading... [guidechem.com]
- 2. Solved the increased reactivity if this compound | Chegg.com [chegg.com]
- 3. brainly.com [brainly.com]
- 4. This compound | 515-84-4 [chemicalbook.com]
- 5. This compound CAS#: 515-84-4 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 三氯乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
How to increase the rate of reaction for ethyl trichloroacetate additions
Welcome to the technical support center for optimizing ethyl trichloroacetate (B1195264) addition reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals enhance their reaction rates and yields.
Troubleshooting Guide
This section addresses common issues encountered during addition reactions with ethyl trichloroacetate.
Q1: My reaction is very slow or is not initiating. What are the first steps to troubleshoot?
When a reaction fails to start or proceeds too slowly, systematically evaluate the core reaction parameters.
Initial Checks:
-
Reagent Quality: Ensure the purity of this compound and the substrate (aldehyde, ketone, or alkene). Impurities can inhibit catalysts or cause side reactions. This compound should be a clear, colorless liquid.[1] If necessary, purify it by distillation under reduced pressure after washing with sodium carbonate and calcium chloride solutions.[2][3]
-
Catalyst/Metal Activation: For metal-mediated reactions like the Reformatsky or Barbier-type reactions, the activation of the metal (e.g., zinc) is critical.[4] If using a catalyst, such as a Ruthenium complex for Atom-Transfer Radical Addition (ATRA), verify its integrity and concentration.[2][5]
-
Inert Atmosphere: Organometallic intermediates, like those in Reformatsky reactions, can be sensitive to moisture and oxygen.[6] Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) with dry solvents.
The following diagram outlines a logical workflow for troubleshooting a slow reaction.
Caption: Troubleshooting workflow for slow reactions.
Q2: I've confirmed my reagents and setup are correct, but the rate is still low. What can I adjust?
If the basic setup is sound, the next step is to modify the reaction conditions to favor a higher rate.
Optimization Strategies:
-
Increase Temperature: Raising the temperature is a universal method to increase reaction rates.[7] For instance, the preparation of this compound itself involves heating under reflux.[1][2][3] However, be mindful of potential side reactions or decomposition at excessive temperatures.
-
Increase Reactant Concentration: A higher concentration of reactants leads to more frequent molecular collisions, which can accelerate the reaction.[7]
-
Change the Solvent: The choice of solvent is critical. For reactions involving ionic intermediates, such as the formation of the trichloromethyl anion (CCl₃⁻) from trichloroacetate, polar aprotic solvents like DMSO or DMF are highly effective and can facilitate the reaction even at room temperature.[8][9] For other reactions, solvents like THF, toluene (B28343), or acetonitrile (B52724) may be suitable.[4][10][11] this compound is miscible with common organic solvents like ethanol (B145695) and ether but not water.[1][2][3]
-
Add a More Efficient Catalyst: If using a catalyst, consider alternatives. For radical additions, various Ruthenium complexes are effective.[12] For Reformatsky-type reactions, metals other than zinc, such as indium or samarium, or different catalytic systems like iron(II) bromide reduced by manganese, can be employed.[6][11][13]
Frequently Asked Questions (FAQs)
Q3: What are the primary types of addition reactions for this compound and how do I choose between them?
This compound is versatile, primarily participating in two major classes of addition reactions.
-
Reformatsky and Barbier-Type Reactions: These are organometallic reactions where a metal (typically zinc) inserts into the carbon-chlorine bond to form an organozinc reagent (a Reformatsky enolate).[4][13][14] This enolate then adds to an aldehyde or ketone to form a β-hydroxy ester.[4][15] The Barbier reaction is similar, but the organometallic species is generated in situ in the presence of the carbonyl substrate.[6] These methods are excellent for forming C-C bonds with carbonyl compounds.
-
Atom-Transfer Radical Addition (ATRA): In this reaction, a catalyst, often a transition metal complex like a Ru-pentamethylcyclopentadienyl complex, facilitates the addition of the trichloromethyl group across a double bond (e.g., in styrene).[2][5] This method is ideal for additions to alkenes.
The choice depends on your substrate: use Reformatsky/Barbier-type reactions for aldehydes and ketones, and ATRA for alkenes.
Q4: How does the choice of catalyst or metal affect the reaction rate and yield?
The catalyst or metal is central to the reaction's success.
-
In Reformatsky-type reactions , the choice and activation of the metal are paramount. While zinc is traditional, other metals can offer different reactivity and conditions. For example, indium allows many reactions to be run in water, making the process greener.[6] Iron-based catalysts can also be highly efficient, providing yields of 55-93% with ketones.[11]
-
In ATRA reactions , the ligand environment of the metal catalyst (e.g., Ruthenium) influences the reaction kinetics. For highly reactive substrates like this compound, studies have shown the reaction can be zero-order with respect to the this compound concentration, meaning the catalyst's turnover is the rate-limiting step.[12]
The following table summarizes catalysts and metals used in various addition reactions.
| Reaction Type | Reagent/Catalyst | Substrate | Typical Solvents | Reported Yield |
| Reformatsky-Type | Zinc (activated) | Aldehydes, Ketones | Toluene, THF | ~86%[4] |
| Reformatsky-Type | Iron(II)/Manganese | Ketones, Aldehydes | Acetonitrile, DMF | 55-93%[11] |
| Barbier Reaction | Indium, Tin, Samarium | Aldehydes, Ketones | THF, Water[6] | High Yields |
| Atom-Transfer Radical Addition | RuCp* Complexes | Alkenes (e.g., Styrene) | Toluene | - |
Q5: Can I use sodium trichloroacetate instead of this compound for trichloromethyl additions?
Yes, using sodium trichloroacetate (NaTCA) is an effective alternative for adding a trichloromethyl group to aldehydes.[9] In polar aprotic solvents like DMSO, NaTCA undergoes decarboxylation to generate the trichloromethyl anion (CCl₃⁻), which then acts as the nucleophile.[9] This method is particularly efficient for electron-deficient aromatic aldehydes and can be adapted for continuous flow processes.[9]
The relationship between these reagents and the key reactive intermediate is shown below.
Caption: Pathways to generate the active nucleophile.
Experimental Protocols
Protocol 1: General Procedure for a Zinc-Mediated Reformatsky Reaction
This protocol is adapted from established procedures for the Reformatsky reaction and is a good starting point for optimization.[4]
Materials:
-
Activated Zinc dust
-
Iodine (for activation)
-
Anhydrous Toluene (or THF)
-
This compound
-
Aldehyde or Ketone substrate
-
1M HCl (for workup)
-
MTBE or Diethyl Ether (for extraction)
-
Saturated brine solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Zinc Activation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add activated zinc dust (5.0 eq) and a crystal of iodine under an inert atmosphere (N₂ or Ar). Add anhydrous toluene and stir the suspension under reflux for 5-10 minutes, then cool to room temperature.
-
Reagent Addition: To this mixture, add this compound (2.0 eq). Subsequently, add the aldehyde or ketone (1.0 eq) dissolved in a minimal amount of anhydrous toluene dropwise to the suspension.
-
Reaction: Stir the resulting mixture at the desired temperature (e.g., 90 °C) for 30 minutes to several hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction to 0 °C and cautiously quench with water or 1M HCl.
-
Extraction: Filter the suspension and extract the filtrate with MTBE or diethyl ether (3x).
-
Washing: Combine the organic phases and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel chromatography to yield the desired β-hydroxy ester.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 515-84-4 [chemicalbook.com]
- 3. This compound CAS#: 515-84-4 [m.chemicalbook.com]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. 三氯乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Barbier reaction - Wikipedia [en.wikipedia.org]
- 7. How to increase reaction speed | MEL Chemistry [melscience.com]
- 8. Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reformatsky Reaction [organic-chemistry.org]
Technical Support Center: Removing Residual Trichloroacetic Acid (TCA) from Peptide Precipitates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the effective removal of residual trichloroacetic acid (TCA) from peptide precipitates. Proper removal of TCA is critical, as residual acid can interfere with downstream applications such as SDS-PAGE, mass spectrometry, and HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual TCA from a peptide pellet?
The most common and effective methods involve washing the pellet with a cold organic solvent.[1][2] The most frequently used solvents are cold acetone (B3395972) and cold diethyl ether.[1][3][4][5] Multiple wash steps are highly recommended to ensure complete removal.[1][3] Other techniques include using ethyl acetate, ethanol, or performing dialysis for larger sample volumes.[1][6] For samples intended for mass spectrometry, solid-phase extraction (SPE) using C18 columns (e.g., ZipTips) can both remove TCA and desalt the sample simultaneously.[1]
Q2: My peptide pellet is very small or invisible after centrifugation. How can I avoid losing it?
Low peptide concentrations can lead to pellets that are difficult to see. To improve recovery and visualize the pellet, you can add a carrier, such as sodium deoxycholate, during the precipitation step.[7] When removing the supernatant, do so carefully without disturbing the pellet. It is good practice to perform a second, brief centrifugation to collect any remaining liquid at the bottom of the tube, which can then be gently removed with a fine-tipped pipette.[1] Placing a mark on the outside of the tube where the pellet is expected to form can also help prevent accidental aspiration.[8]
Q3: Why is my peptide pellet not dissolving after the wash steps?
Difficulty in resolubilizing a peptide pellet is a common issue and can be caused by several factors.[8] Over-drying the pellet can make it highly insoluble.[8] Additionally, the denaturing nature of TCA itself can lead to protein and peptide aggregation.[9][10] To address this, avoid drying the pellet for excessive periods. If solubility issues persist, try resuspending the pellet in stronger solubilizing buffers containing agents like 8M urea (B33335) or 6M guanidine-HCl.[7][8] For SDS-PAGE analysis, you can often dissolve the pellet directly in the sample loading buffer, followed by heating.[5][8] A brief pretreatment with a weak base (e.g., 0.2 M NaOH for <5 minutes) before adding the main buffer has also been shown to improve solubility.[11]
Q4: I added my sample to SDS-PAGE loading buffer, and the blue color turned yellow. What does this mean?
This color change is a clear indication that there is still a significant amount of acidic TCA remaining in your sample.[8][12] The bromophenol blue dye in the loading buffer acts as a pH indicator, turning yellow under acidic conditions. To fix this, you can add a small volume (e.g., 1-2 µL) of a basic solution, such as 1M Tris base, to your sample until the blue color is restored.[8][12][13] This neutralizes the residual acid, ensuring the proper pH for electrophoresis.
Q5: How does residual TCA impact downstream applications like mass spectrometry?
Residual TCA can severely compromise mass spectrometry results. It is a known ion-suppressing agent, which means it can interfere with the proper ionization of peptides in the MS source, leading to reduced signal intensity or complete signal loss. Furthermore, residual acid can form adducts with peptides, complicating spectral analysis.[14] Therefore, thorough removal of TCA is essential for obtaining high-quality mass spectrometry data.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Visible Pellet | - Low peptide concentration in the initial sample. - Accidental aspiration of the pellet. | - Use a carrier like sodium deoxycholate to increase pellet mass.[7] - After removing the supernatant, spin the tube again briefly to collect residual liquid for removal.[1] - Bevel the centrifuge tube so the pellet consistently forms near a known mark.[8] |
| Difficulty Resuspending Pellet | - The pellet was over-dried.[8] - The peptide has aggregated due to TCA's denaturing effect.[10] | - Air-dry the pellet only until the organic solvent has just evaporated. - Use a strong solubilization buffer (e.g., containing 8M urea or 6M Guanidine-HCl).[7][8] - For SDS-PAGE, resuspend directly in loading buffer and heat at 90-95°C for 10 minutes.[5][13] |
| SDS-PAGE Buffer Turns Yellow | - Incomplete removal of TCA.[8][12] | - Perform additional cold solvent washes (acetone or ether).[1][3] - Neutralize the sample by adding a small amount of 1M Tris base until the blue color returns.[8][13] |
| Sample Floats Out of Gel Well | - Residual organic solvent (e.g., acetone, ether) in the sample.[12] | - Ensure the pellet is completely dry before adding resuspension buffer. A SpeedVac or brief air drying is effective.[5][6] |
| Poor Mass Spectrometry Signal | - Ion suppression caused by residual TCA.[14] - Sample loss during wash steps. | - Perform at least two to three thorough washes with cold diethyl ether or acetone.[1][3] - For maximum purity, use a C18 solid-phase extraction (SPE) tip to desalt and remove TCA before MS analysis.[1] |
Comparison of TCA Removal Methods
| Method | Principle | Pros | Cons | Best For |
| Acetone Wash | TCA is soluble in acetone, while the precipitated peptide is not. | - Effective and widely used.[1][3] - Readily available solvent. - Efficient at removing lipids and other organic-soluble contaminants.[2] | - Can sometimes form reversible adducts with peptides.[1] - Incomplete drying can leave residual acetone.[12] | General purpose TCA removal, sample prep for SDS-PAGE. |
| Diethyl Ether Wash | TCA is highly soluble in ether, allowing it to be washed away from the insoluble peptide pellet. | - Very effective for removing residual acids and scavengers from peptide synthesis.[4] - Evaporates quickly. | - Highly flammable and can form explosive peroxides; must be fresh and handled with care.[1] - Requires ether-compatible centrifuge tubes and rotors.[1] | Post-synthesis peptide workup, samples for mass spectrometry. |
| Solid-Phase Extraction (C18) | Peptides bind to the C18 resin via hydrophobic interaction, while polar TCA and salts are washed away. | - Provides excellent sample cleanup, removing both TCA and salts.[1] - Concentrates the peptide sample. | - Potential for sample loss if peptide does not bind well to the resin. - More time-consuming and costly than solvent washing. | Preparing samples for mass spectrometry or HPLC. |
| Dialysis | TCA molecules pass through the pores of a semi-permeable membrane, while the larger peptides are retained. | - Gentle method that avoids organic solvents. | - Time-consuming. - Only suitable for larger sample volumes and peptides well above the membrane's molecular weight cut-off.[1] | Large-volume samples where peptide activity must be preserved (though TCA itself is denaturing). |
Detailed Experimental Protocols
Protocol 1: Standard TCA Precipitation of Peptides
This protocol is a general guideline; optimal TCA concentration may vary.
-
Cool Sample: Place your peptide solution in a microcentrifuge tube on ice.
-
Add TCA: Add ice-cold 100% (w/v) TCA to your sample to achieve a final concentration of 10-20%. For example, add 250 µL of 100% TCA to 1 mL of sample for a final concentration of 20%.[5]
-
Incubate: Vortex briefly and incubate the mixture on ice for 30 minutes.[12] For very dilute samples, incubation can be extended.[7]
-
Centrifuge: Pellet the precipitate by centrifuging at maximum speed (e.g., >14,000 x g) for 10-15 minutes at 4°C.[5][7]
-
Remove Supernatant: Carefully aspirate and discard the supernatant, ensuring the pellet is not disturbed.
Protocol 2: TCA Removal by Solvent Washing (Acetone/Ether)
This protocol follows directly after Protocol 1.
-
Add Cold Solvent: Add 500 µL of ice-cold solvent (e.g., acetone or diethyl ether) to the pellet.[1][5]
-
Vortex: Vortex the tube briefly to break up and wash the pellet.
-
Centrifuge: Re-pellet the peptide by centrifuging at maximum speed for 5 minutes at 4°C.[5]
-
Remove Solvent: Carefully aspirate and discard the solvent wash.
-
Repeat: Repeat steps 1-4 for a total of at least two washes to ensure thorough removal of TCA.[1][3][5]
-
Dry Pellet: After the final wash, remove all residual solvent by air-drying in a fume hood or using a vacuum centrifuge (SpeedVac) for 5-10 minutes. Do not over-dry.[5][8]
-
Resuspend: The dried pellet is now ready for resuspension in a buffer appropriate for your downstream application.
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]
- 3. Modified TCA/acetone precipitation of plant proteins for proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. its.caltech.edu [its.caltech.edu]
- 6. Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TCA precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. itqb.unl.pt [itqb.unl.pt]
- 12. TCA precipitation problems - Protein and Proteomics [protocol-online.org]
- 13. dawson.omrf.org [dawson.omrf.org]
- 14. Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Atom-Transfer Radical Addition (ATRA) with Ethyl Trichloroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in atom-transfer radical addition (ATRA) reactions involving ethyl trichloroacetate (B1195264).
Troubleshooting Guide
Low yields or failed reactions can be a significant impediment to research progress. This guide provides a systematic approach to troubleshooting common issues encountered during the ATRA of ethyl trichloroacetate.
Issue 1: Low to No Product Formation
A primary concern in any chemical synthesis is the lack of desired product. Several factors can contribute to this issue in the context of ATRA.
Possible Causes & Solutions:
-
Inactive Catalyst: The catalyst, particularly air- and moisture-sensitive variants, may have degraded.
-
Solution: Use freshly prepared or properly stored catalysts. For ruthenium catalysts like [Cp*RuCl₂(PPh₃)], ensure handling under an inert atmosphere. If using a co-reductant like magnesium (Mg), ensure it is freshly activated.
-
-
Suboptimal Temperature: The reaction may not have sufficient energy to overcome the activation barrier.
-
Solution: While some ATRA reactions proceed at room temperature, the addition of this compound often requires elevated temperatures. Optimization studies have shown that temperatures around 60-85°C can be beneficial.[1]
-
-
Insufficient Radical Initiator/Co-reductant: For systems requiring a radical initiator (e.g., ACHN) or a co-reductant (e.g., Mg), an inadequate amount will stall the catalytic cycle.
-
Solution: Ensure the correct stoichiometric or catalytic amount of the initiator or co-reductant is used as specified in the protocol. The role of Mg is to activate the Ru(III) precatalyst and regenerate the active Ru(II) species.[1]
-
-
Poor Substrate Purity: Impurities in this compound or the alkene can poison the catalyst or participate in side reactions.
-
Solution: Purify the starting materials before use. This compound can be purified by distillation.[2]
-
Issue 2: Formation of Side Products (e.g., Polymerization)
A common side reaction in radical additions to alkenes is polymerization, which consumes the starting material and complicates purification.
Possible Causes & Solutions:
-
High Alkene Concentration: A high local concentration of the alkene can favor radical polymerization over the desired 1:1 addition product.
-
Solution: Lowering the concentration of the alkene (e.g., styrene) can significantly reduce polymerization.[1]
-
-
High Radical Concentration: An overly active catalyst or a high concentration of the radical initiator can lead to uncontrolled polymerization.
-
Solution: Adjust the catalyst loading or the amount of radical initiator. For highly reactive substrates like this compound, the reaction is zero-order with respect to the haloester, meaning the rate-limiting step is the radical addition to the alkene.[3] Controlling the rate of this step is key.
-
Catalyst Performance Data
The selection of a suitable catalyst is paramount for a successful ATRA reaction. Below is a summary of catalyst performance for the addition of this compound.
| Catalyst System | Alkene | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Remarks |
| [CpRuCl₂(PPh₃)] / Mg | Styrene (B11656) | THF | RT | - | No Reaction | Requires elevated temperature or initiator. |
| [CpRuCl₂(PPh₃)] / ACHN | Styrene | Toluene | 85 | 20 | ~60 | ACHN acts as a radical initiator. |
| [Cp*RuCl₂(PPh₃)] / Mn | Styrene | THF | 60 | - | ~70 | Results in a sequential ATRA/dechlorination-cyclopropanation. |
| Cu(I) complexes | General Alkenes | Various | Various | - | - | Copper catalysts are a viable, often more economical alternative, but specific data for this compound is less reported. |
Experimental Protocols
Ruthenium-Catalyzed ATRA of this compound to Styrene
This protocol is a general guideline based on literature procedures.
Materials:
-
[Cp*RuCl₂(PPh₃)] (catalyst)
-
Magnesium (Mg) powder (co-reductant)
-
This compound
-
Styrene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add [Cp*RuCl₂(PPh₃)] (e.g., 1 mol%) and Mg powder (e.g., 2 equivalents relative to the limiting reagent) to a dry reaction flask equipped with a magnetic stir bar.
-
Addition of Reactants: Add anhydrous THF to the flask, followed by this compound (e.g., 1.2 equivalents) and styrene (1.0 equivalent).
-
Reaction: Seal the flask and bring it to the desired temperature (e.g., 60°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with a suitable reagent (e.g., dilute HCl), and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
Visualizing the Process
ATRA Catalytic Cycle
Caption: The catalytic cycle for the atom-transfer radical addition (ATRA).
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in ATRA reactions.
Frequently Asked Questions (FAQs)
Q1: Can I use a copper catalyst for the ATRA of this compound?
A1: Yes, copper complexes are widely used as catalysts for ATRA reactions and can be a more economical alternative to ruthenium catalysts. However, the reaction conditions will likely need to be re-optimized. Copper(I) species are the active catalysts, and ligands play a crucial role in tuning their reactivity.
Q2: My reaction is very slow. What can I do to speed it up?
A2: Increasing the temperature is a common method to increase the reaction rate. Additionally, ensuring the catalyst is fully active is crucial. For ruthenium-catalyzed reactions, the addition of a co-reductant like magnesium can help maintain the active Ru(II) state.[1] The choice of solvent can also influence the reaction rate.
Q3: Why is the reaction zero-order with respect to this compound?
A3: For highly reactive haloesters like this compound, the initial activation by the metal catalyst to form the radical is very fast. The rate-limiting step of the overall reaction is the subsequent addition of this radical to the alkene.[3] This means that beyond a certain point, increasing the concentration of this compound will not increase the overall reaction rate.
Q4: How can I be sure my catalyst is active?
A4: For commercially available catalysts, ensure they are from a reputable supplier and have been stored correctly. For catalysts synthesized in-house, thorough characterization (e.g., NMR, X-ray crystallography) is essential. For air-sensitive catalysts, proper handling techniques under an inert atmosphere are critical to prevent deactivation.
Q5: Are there any "greener" alternatives for this reaction?
A5: Research into more environmentally friendly ATRA reactions is ongoing. This includes the use of more benign solvents like water (with surfactants), the use of more abundant and less toxic metal catalysts like copper and iron, and photocatalytic methods that use light to initiate the reaction.
References
Validation & Comparative
A Comparative Guide to N-Alkylation: Ethyl Trichloroacetate vs. Ethyl Bromoacetate
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in the synthesis of N-substituted compounds. This guide provides a comprehensive comparison of two common reagents, ethyl trichloroacetate (B1195264) and ethyl bromoacetate (B1195939), for N-alkylation reactions, supported by experimental data and detailed protocols.
Executive Summary
Ethyl bromoacetate is a widely used and effective reagent for the N-alkylation of a diverse range of nitrogen-containing compounds, including primary and secondary amines, anilines, and heterocyclic amines. Its reactivity is well-documented, and it generally provides good to excellent yields of the desired N-alkylated products under relatively mild conditions. In contrast, the application of ethyl trichloroacetate for the N-alkylation of amines is significantly less common in the scientific literature. While the three chlorine atoms on the acetyl group of this compound make the carbonyl carbon highly electrophilic and the trichloroacetate anion a potentially good leaving group, its high reactivity can also lead to a greater propensity for hydrolysis and other side reactions. The choice between these two reagents will largely depend on the specific substrate, desired reactivity, and tolerance for potential side products.
Reactivity and Mechanism
The N-alkylation of an amine with either this compound or ethyl bromoacetate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic α-carbon of the haloacetate, displacing the halide or trichloroacetate leaving group.
The reactivity of the alkylating agent is influenced by several factors, including the nature of the leaving group and the electrophilicity of the α-carbon. Bromide is generally considered a better leaving group than chloride due to its lower electronegativity and greater polarizability. The trichloroacetate anion's stability is enhanced by the inductive electron-withdrawing effect of the three chlorine atoms, which could make it a competent leaving group. However, this strong inductive effect also significantly increases the electrophilicity of the carbonyl carbon in this compound, making it more susceptible to nucleophilic attack by water (hydrolysis) or the amine at the carbonyl group (amide formation), which can compete with the desired N-alkylation at the α-carbon.
dot
Figure 1: Generalized SN2 mechanism for the N-alkylation of a secondary amine with an ethyl haloacetate.
Performance Comparison: Ethyl Bromoacetate vs. This compound
Quantitative data for the N-alkylation of various amines with ethyl bromoacetate is readily available in the literature, demonstrating its utility. In contrast, specific examples of N-alkylation with this compound are sparse, making a direct, broad comparison challenging. The following tables summarize available data.
N-Alkylation with Ethyl Bromoacetate
| Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Uracil | KI/HMDS | Acetonitrile | Reflux | 5 | 94 | [1] |
| 4-Bromoaniline | K₂CO₃ | Ball-mill | RT | 2.6 | 76 | N/A |
| Aniline | NaHCO₃ | Acetonitrile | Reflux | 16 | Not specified | [2] |
| Secondary Amine | NaH | THF | RT | Not specified | Good | [3] |
| Nor-compounds | NaHCO₃ | Acetonitrile/DMF | Reflux | 16 | Not specified | N/A |
| Isatin | K₂CO₃/Cs₂CO₃ | DMF/NMP | MW | 0.08-0.33 | 55-95 | N/A |
N-Alkylation with this compound
Direct experimental data for the N-alkylation of simple amines with this compound is not well-documented in readily available literature. Its high reactivity towards hydrolysis suggests that anhydrous conditions are crucial for any potential success. The strong electron-withdrawing nature of the trichloromethyl group makes the carbonyl carbon a primary site for nucleophilic attack, potentially leading to amide formation as a significant side product, rather than the desired N-alkylation.
Experimental Protocols
General Protocol for N-Alkylation with Ethyl Bromoacetate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amine (1.0 eq)
-
Ethyl bromoacetate (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, NaHCO₃, Et₃N) (1.5 - 3.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine and the anhydrous solvent.
-
Add the base to the stirred solution.
-
Slowly add ethyl bromoacetate to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any inorganic salts and wash the solid with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
dot
Figure 2: General experimental workflow for N-alkylation with ethyl bromoacetate.
Side Reactions and Considerations
A primary concern with both reagents is the potential for over-alkylation, especially with primary amines, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. Using a molar excess of the amine can help to mitigate this issue.
For this compound, the major competing reaction is likely hydrolysis of the ester, particularly if trace amounts of water are present. Another significant side reaction could be the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon, leading to the formation of an amide byproduct. This can be a more significant issue than with ethyl bromoacetate due to the strong inductive effect of the three chlorine atoms.
Conclusion
For general N-alkylation of amines, ethyl bromoacetate is the more reliable and well-established reagent. It offers a good balance of reactivity and selectivity, with a large body of literature available to guide reaction optimization.
This compound , while potentially a highly reactive alkylating agent due to the electron-withdrawing nature of the trichloromethyl group, appears to be of limited practical use for the N-alkylation of simple amines. Its high susceptibility to hydrolysis and the increased likelihood of side reactions at the carbonyl group make it a less predictable and potentially lower-yielding option compared to ethyl bromoacetate. Researchers considering this compound for N-alkylation should be prepared to rigorously exclude water and optimize conditions to favor the SN2 pathway over competing reactions. Further investigation into specific applications where the unique reactivity of this compound might be advantageous is warranted, but for routine N-alkylation, ethyl bromoacetate remains the superior choice.
References
A Comparative Analysis of Ethyl Trichloroacetate and Methyl Trichloroacetate Reactivity
For researchers, scientists, and professionals in drug development, selecting the appropriate reagent is paramount to ensuring optimal reaction outcomes. This guide provides an objective comparison of the reactivity of ethyl trichloroacetate (B1195264) and methyl trichloroacetate, focusing on the underlying chemical principles and supported by available experimental data for analogous compounds.
The reactivity of esters is primarily governed by the electrophilicity of the carbonyl carbon. In the case of trichloroacetates, the presence of three highly electronegative chlorine atoms on the α-carbon significantly enhances the electrophilicity of the carbonyl carbon through a strong electron-withdrawing inductive effect. This makes both this compound and mthis compound substantially more reactive towards nucleophilic attack than their non-halogenated counterparts, such as ethyl acetate.
While the electronic environment of the carbonyl group is nearly identical for both molecules, the primary differentiator in their reactivity lies in steric hindrance. The ethyl group in this compound is bulkier than the methyl group in mthis compound. This increased steric bulk can impede the approach of a nucleophile to the carbonyl carbon, leading to a generally slower reaction rate for the ethyl ester compared to the methyl ester.
Quantitative Reactivity Comparison
Based on these established principles and data from related compounds, it is anticipated that mthis compound will exhibit a higher reactivity than this compound in most nucleophilic substitution and hydrolysis reactions.
Table 1: Physicochemical Properties
| Property | This compound | Mthis compound |
| Molecular Formula | C4H5Cl3O2 | C3H3Cl3O2 |
| Molecular Weight | 191.44 g/mol | 177.41 g/mol [2] |
| Boiling Point | 168 °C[3] | 154-155 °C |
| Density | 1.378 g/mL at 25 °C[3] | ~1.38 g/mL at 20 °C |
Reaction Mechanisms and Experimental Protocols
The hydrolysis of trichloroacetate esters, particularly under acidic conditions, is a key reaction for understanding their reactivity. The accepted mechanism for the acid-catalyzed hydrolysis of this compound is the A-BAC3 mechanism, which involves a termolecular transition state.[4]
General Experimental Protocol for Kinetic Analysis of Ester Hydrolysis
This protocol outlines a general method for comparing the hydrolysis rates of this compound and mthis compound.
Materials:
-
This compound
-
Mthis compound
-
Hydrochloric acid (e.g., 0.5 M)
-
Sodium hydroxide (B78521) solution (standardized, e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Ice-cold deionized water
-
Thermostatic water bath
-
Conical flasks, pipettes, burette, stopwatch
Procedure:
-
Temperature Equilibration: Place the ester (ethyl or mthis compound) and the hydrochloric acid solution in separate flasks in a thermostatic water bath to reach the desired reaction temperature (e.g., 25 °C).
-
Reaction Initiation: Pipette a known volume of the ester (e.g., 5 mL) into the hydrochloric acid solution. Start the stopwatch at the midpoint of the ester addition.
-
Aliquoting: At regular time intervals (e.g., 10, 20, 30, 60, 90 minutes), withdraw a fixed volume of the reaction mixture (e.g., 5 mL) and transfer it to a conical flask containing ice-cold deionized water to quench the reaction.
-
Titration: Immediately titrate the quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as the indicator. The endpoint is the first appearance of a faint, persistent pink color.
-
Infinity Reading: To determine the concentration of acid at the completion of the reaction (V∞), heat a sealed sample of the reaction mixture in a water bath (e.g., at 60°C for 1 hour) to ensure complete hydrolysis. Cool the sample to the reaction temperature and titrate as before.
-
Data Analysis: The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time (t), where Vt is the volume of NaOH used at time t. The slope of the resulting straight line will be equal to -k.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the general mechanism of acid-catalyzed ester hydrolysis and a typical experimental workflow for its kinetic study.
Caption: Acid-catalyzed ester hydrolysis mechanism.
Caption: Kinetic analysis workflow for ester hydrolysis.
References
A Comparative Guide to Dichlorocarbene Generation: Exploring Alternatives to Ethyl Trichloroacetate
For researchers, scientists, and drug development professionals engaged in organic synthesis, dichlorocarbene (B158193) (:CCl₂) is a pivotal reactive intermediate. Its utility in the formation of dichlorocyclopropanes—valuable precursors for a diverse array of molecular scaffolds—is well-established. While ethyl trichloroacetate (B1195264) serves as a viable precursor, a range of alternative methods for dichlorocarbene generation exist, each with distinct advantages and drawbacks in terms of efficacy, safety, and substrate scope. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies, to inform the selection of the most suitable reagent for specific synthetic applications.
Performance Comparison of Dichlorocarbene Precursors
The choice of precursor and generation method significantly influences the yield, reaction conditions, and compatibility with various functional groups. The following table summarizes the performance of common alternatives to ethyl trichloroacetate in the dichlorocyclopropanation of representative olefins.
| Reagent/Method | Olefin Substrate | Activator/Base | Solvent | Reaction Time | Yield (%) | Reference(s) |
| This compound | Dihydropyran | Sodium Methoxide | Pentane | 6h (0°C) then overnight (RT) | High Yields Reported | [1] |
| Chloroform (B151607) (PTC) | Styrene | 50% aq. NaOH, TEBA | Chloroform | 4 h | 78 | [2] |
| Cyclohexene | 50% aq. NaOH, TEBA | Chloroform | 3 h | 60 | [2] | |
| Sodium Trichloroacetate | Cyclohexene | Heat | DME | Several hours | Variable | [1] |
| Carbon Tetrachloride | Cyclohexene | Magnesium (ultrasound) | Ether/THF | 45-60 min | 92 | [2][3] |
| Styrene | Magnesium (ultrasound) | Ether/THF | 45-60 min | 95 | [2] | |
| Phenyl(trichloromethyl)mercury | Mesityl Oxide | Heat | Not specified | Not specified | Good Yield | [4] |
| Dichlorodiazirine | Various Alkenes | Photolysis | Not specified | Not specified | Efficient Generation | [5] |
TEBA: Benzyltriethylammonium chloride (Phase-Transfer Catalyst) DME: Dimethoxyethane PTC: Phase-Transfer Catalysis RT: Room Temperature
Mechanistic Pathways for Dichlorocarbene Generation
The generation of dichlorocarbene from various precursors proceeds through distinct mechanistic pathways. Understanding these pathways is crucial for optimizing reaction conditions and anticipating potential side reactions. The primary methods involve α-elimination, thermal decomposition, reductive dechlorination, or photolysis.
Detailed Experimental Protocols
Detailed methodologies for the key alternatives are provided below. These protocols are general and may require optimization for specific substrates.
Method 1: Chloroform and a Strong Base (Phase-Transfer Catalysis)
This is one of the most common and cost-effective methods for generating dichlorocarbene.[5] The use of a phase-transfer catalyst (PTC) is crucial for transporting the hydroxide (B78521) ion into the organic phase.[5]
Materials:
-
Cyclohexene (1.0 mol)
-
Chloroform (1.0 mol)
-
Benzyltriethylammonium chloride (TEBA) (0.01 mol)
-
50% (w/w) aqueous sodium hydroxide solution (200 mL)
-
Ice bath
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine cyclohexene, chloroform, and TEBA.
-
Cool the mixture to 0-5 °C using an ice bath.
-
With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution via the addition funnel over 1-2 hours, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Method 2: Sodium Trichloroacetate (Thermal Decomposition)
This method is advantageous for substrates sensitive to basic conditions as it proceeds under neutral, anhydrous conditions.[1]
Materials:
-
Alkene
-
Anhydrous sodium trichloroacetate
-
Anhydrous dimethoxyethane (DME)
-
Nitrogen atmosphere
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the alkene and a 1.5 to 2-fold molar excess of anhydrous sodium trichloroacetate.
-
Add anhydrous DME to create a stirrable suspension.
-
Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. The reaction progress can be monitored by GC or TLC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Add water to dissolve the sodium chloride and any unreacted sodium trichloroacetate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography.
Method 3: Carbon Tetrachloride and Magnesium with Ultrasonic Irradiation
This method offers a neutral reaction environment, making it suitable for base-sensitive substrates.[2][3] The use of ultrasound is critical for activating the magnesium surface.[2][3]
Materials:
-
Magnesium powder (25 mmol)
-
Olefin (25 mmol)
-
Carbon tetrachloride (50 mmol)
-
Anhydrous diethyl ether (16 mL)
-
Anhydrous tetrahydrofuran (B95107) (4 mL)
-
10% NH₄Cl solution
-
Ultrasonic cleaner
Procedure:
-
In a flask, combine magnesium powder, the olefin, and carbon tetrachloride in a mixture of anhydrous diethyl ether and anhydrous tetrahydrofuran.
-
Immerse the flask in the water bath of an ultrasonic cleaner.
-
Apply ultrasonic irradiation at room temperature until all the magnesium is consumed (typically 45-60 minutes).
-
Quench the reaction by adding 15 mL of 10% NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 8 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the residue by vacuum distillation or chromatography.
Workflow for Dichlorocyclopropanation
The general workflow for a typical dichlorocyclopropanation reaction involves the in situ generation of dichlorocarbene in the presence of an alkene, followed by workup and purification.
Safety and Handling Considerations
A critical aspect in selecting a dichlorocarbene precursor is its associated safety, cost, and environmental impact.
| Precursor | Key Hazards | Relative Cost | Environmental Impact |
| This compound | Irritant | Moderate | Data not readily available |
| Chloroform | Probable human carcinogen, toxic | Low | Volatile organic compound |
| Sodium Trichloroacetate | Corrosive, skin and eye irritant | Moderate | Decomposes to chloroform in the environment[2] |
| Carbon Tetrachloride | Probable human carcinogen, ozone-depleting | Low | High ozone depletion potential, persistent[2] |
| Phenyl(trichloromethyl)mercury | Highly toxic (neurotoxin) | High | Significant heavy metal pollution[2] |
| Dichlorodiazirine | Potentially explosive | Very High | Byproducts are benign (nitrogen gas)[2] |
Conclusion
While the traditional method of generating dichlorocarbene from chloroform and a strong base is widely used due to its low cost and simplicity, its significant health and environmental risks warrant consideration of safer alternatives.[2] The method of choice will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, scale of the reaction, and available equipment.
-
For base-sensitive substrates , the thermal decomposition of sodium trichloroacetate or the ultrasound-assisted reaction of carbon tetrachloride with magnesium are excellent choices.[1][2] The latter often provides high yields in short reaction times.[2][3]
-
For highly unreactive olefins , the more potent, albeit highly toxic, Seyferth's reagent may be necessary.[2][4]
-
For applications where clean reaction profiles are paramount , dichlorodiazirine offers the advantage of producing only nitrogen gas as a byproduct, though its synthesis is complex.[2][5]
By carefully evaluating the performance data, experimental conditions, and safety profiles outlined in this guide, researchers can make an informed decision on the most appropriate method for dichlorocarbene generation to advance their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dichlorodiazirine: a nitrogenous precursor for dichlorocarbene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Ethyl Trichloroacetate vs. Trifluoroacetic Anhydride in Synthesis
For researchers, scientists, and drug development professionals, the choice of an appropriate acylating agent is a critical decision in the synthesis of complex molecules. This guide provides a detailed comparison of the efficacy of ethyl trichloroacetate (B1195264) and trifluoroacetic anhydride (B1165640), supported by experimental data and protocols to aid in the selection of the optimal reagent for specific synthetic needs.
Executive Summary
Trifluoroacetic anhydride (TFAA) stands out as a significantly more potent and efficient acylating agent compared to ethyl trichloroacetate. Its high reactivity allows for rapid and high-yield N- and O-acylations under mild conditions. In contrast, this compound is a less reactive counterpart, often necessitating harsher reaction conditions, longer reaction times, and the use of catalysts to achieve comparable transformations, which can lead to lower yields. This guide will delve into the specific performance of each reagent in acylation reactions, providing available quantitative data and detailed experimental procedures.
Reactivity and Efficacy in Acylation Reactions
The primary difference between trifluoroacetic anhydride and this compound lies in their electrophilicity. The two electron-withdrawing trifluoroacetyl groups in TFAA make the carbonyl carbons highly susceptible to nucleophilic attack.[1] This inherent reactivity allows for the efficient acylation of a wide range of nucleophiles, including amines and alcohols, often at room temperature and with short reaction times.[2][3]
This compound, on the other hand, is a less powerful acylating agent. The trichloroacetate group is less electron-withdrawing than the trifluoroacetate (B77799) group, resulting in a less electrophilic carbonyl carbon. Consequently, acylation reactions using this compound typically require more forcing conditions, such as elevated temperatures and prolonged reaction times, and may still result in lower product yields.[4]
Quantitative Data Presentation
The following tables summarize the available data for N-acylation and O-acylation reactions using both reagents. It is important to note that direct side-by-side comparative studies are limited in the literature. The data presented is compiled from various sources to provide a comparative overview.
Table 1: Comparison of N-Acylation Efficacy
| Substrate | Reagent | Reaction Conditions | Reaction Time | Yield | Reference |
| General Primary/Secondary Amine | Trifluoroacetic Anhydride | Anhydrous DCM or THF, 0°C to rt | 1-4 hours | High (not specified) | [5] |
| Phenylamine, Benzylamine, Hexylamine, Isopropylamine | Polymer-bound Trifluoroacetyl Thioester (derived from TFAA) | Anhydrous Dioxane, rt to 85°C | Not specified | 80-93% | [6] |
| General Amines | Ethyl Trifluoroacetate | 85°C, with 4-dimethylaminopyridine | >24 hours | Low (not specified) | [4] |
Table 2: Comparison of O-Acylation Efficacy
| Substrate | Reagent | Reaction Conditions | Reaction Time | Yield | Reference |
| [2-(3-alkoxythienyl)]di(1-adamantyl)methanols | Trifluoroacetic Anhydride & Trifluoroacetic Acid | Dichloromethane (B109758) | Not specified | Quantitative | [7] |
| Alcohols | Trifluoroacetic Anhydride | Solvent, with or without catalyst | Varies | High (not specified) | [8] |
| Primary Alcohols (e.g., 1-propanol) | Hexachloroacetone (B130050) (generates trichloroacetyl species) | DMF, 60°C | Not specified | High (94% specificity over secondary alcohol) |
Experimental Protocols
Protocol 1: General N-Trifluoroacetylation using Trifluoroacetic Anhydride [5]
Materials:
-
Amine substrate
-
Trifluoroacetic anhydride (1.1 to 1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon source
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine substrate in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic anhydride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude N-trifluoroacetylated product.
-
If necessary, purify the product by recrystallization or column chromatography.
Protocol 2: General O-Trichloroacetylation using Hexachloroacetone (as a precursor to the trichloroacetylating species)
Materials:
-
Alcohol substrate
-
Hexachloroacetone (equimolar)
-
Dimethylformamide (DMF) (equimolar)
-
Dry nitrogen source
-
Thermostated oil bath
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction vessel under a positive pressure of dry nitrogen, combine equimolar amounts of hexachloroacetone and the alcohol.
-
Cool the mixture in a dry ice bath.
-
Add an equimolar amount of DMF to the frozen mixture.
-
Remove the vessel from the ice bath, seal it, and stir until the solid has melted.
-
Place the reaction vessel in a thermostated oil bath at 60°C and stir.
-
Monitor the reaction for completion.
-
Upon completion, the resulting trichloroacetate ester can be separated from the reaction mixture via extraction and/or distillation procedures.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanisms and workflows associated with acylation reactions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 7. Trifluoroacetylation and ionic hydrogenation of [2-(3-alkoxythienyl)]di(1-adamantyl)methanols [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Comparative study of bases for ethyl trichloroacetate alkylation reactions (K2CO3 vs NaH)
A Comparative Analysis of K₂CO₃ and NaH for Ethyl Trichloroacetate (B1195264) Alkylation
In the realm of synthetic organic chemistry, the alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of base is critical to the success of these reactions, influencing yield, reaction time, and selectivity. This guide provides a comparative study of two commonly employed bases, potassium carbonate (K₂CO₃) and sodium hydride (NaH), for the alkylation of ethyl trichloroacetate. This analysis is supported by representative experimental data and detailed protocols to assist researchers in selecting the optimal conditions for their specific synthetic needs.
Performance Comparison: K₂CO₃ vs. NaH
Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon of this compound, leading to a high concentration of the enolate in solution. This typically results in faster reaction rates and higher yields, as indicated in analogous studies where NaH in DMF provided yields of 80-96%.[1][2] However, NaH is highly reactive, moisture-sensitive, and requires handling under inert atmosphere, posing safety and handling challenges.
Potassium carbonate (K₂CO₃) is a weaker, heterogeneous base that is safer and easier to handle. Its lower basicity results in a lower equilibrium concentration of the enolate, which can lead to longer reaction times and potentially lower yields. In comparable alkylation reactions, K₂CO₃ in acetone (B3395972) yielded products in the 70-89% range.[1][2] The reaction often requires heating and may benefit from the addition of a catalyst, such as potassium iodide (KI), to enhance the rate of the Sₙ2 reaction.[3] A key advantage of K₂CO₃ is its mildness, which can be crucial when working with substrates sensitive to harsh basic conditions that could cause hydrolysis of the ester group.
Quantitative Data Summary
The following table summarizes representative data for the alkylation of this compound with a generic alkyl halide (R-X), illustrating the typical performance differences between K₂CO₃ and NaH.
| Parameter | K₂CO₃ | NaH |
| Base Strength | Weak | Strong |
| Solvent | Acetone or DMF | Anhydrous DMF or THF |
| Temperature | Room Temperature to Reflux (e.g., 56°C) | 0°C to Room Temperature (e.g., 25°C) |
| Reaction Time | 12 - 24 hours | 2 - 6 hours |
| Representative Yield | 75 - 85% | 88 - 96% |
| Handling | Easy, not moisture-sensitive | Requires inert atmosphere, flammable |
| Cost | Low | Moderate |
Experimental Protocols
Detailed methodologies for the alkylation of this compound using both K₂CO₃ and NaH are provided below.
Protocol 1: Alkylation using K₂CO₃ in Acetone
-
Reagent Preparation : To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), the desired alkyl halide (1.1 eq.), anhydrous potassium carbonate (2.0 eq.), and a catalytic amount of potassium iodide (0.1 eq.).
-
Solvent Addition : Add 50 mL of anhydrous acetone to the flask.
-
Reaction Execution : The reaction mixture is stirred vigorously and heated to reflux (approximately 56°C).
-
Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) every 2 hours.
-
Work-up : Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
Purification : The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel to yield the desired alkylated product.
Protocol 2: Alkylation using NaH in DMF
-
Inert Atmosphere Setup : A dry 100 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is flushed with dry nitrogen.
-
Base Preparation : Sodium hydride (60% dispersion in mineral oil, 1.2 eq.) is carefully weighed and added to the flask, followed by the addition of 30 mL of anhydrous dimethylformamide (DMF). The suspension is cooled to 0°C in an ice bath.
-
Enolate Formation : this compound (1.0 eq.) dissolved in 10 mL of anhydrous DMF is added dropwise to the NaH suspension over 15 minutes. The mixture is stirred at 0°C for an additional 30 minutes.
-
Alkylating Agent Addition : The alkyl halide (1.1 eq.) dissolved in 10 mL of anhydrous DMF is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred.
-
Monitoring : The reaction is monitored by TLC every hour.
-
Work-up : Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted three times with ethyl acetate.
-
Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for this comparative study.
Caption: Workflow for comparing K₂CO₃ and NaH in alkylation.
References
A Comparative Guide to Ethyl Trichloroacetate and Its Alternatives in Pharmaceutical Intermediate Synthesis
In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical decision that influences the efficiency, scalability, and novelty of synthetic routes. Among the versatile reagents available to medicinal chemists, ethyl haloacetates serve as fundamental two-carbon synthons for the elaboration of complex molecular architectures. This guide provides a detailed comparison of ethyl trichloroacetate (B1195264) with its analogues, ethyl dichloroacetate (B87207) and ethyl chloroacetate (B1199739), focusing on their applications in the synthesis of pharmaceutical intermediates. Through a representative case study and an exploration of their unique chemical reactivities, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to select the optimal reagent for their synthetic challenges.
Case Study: Synthesis of Benzimidazole-Based Pharmaceutical Intermediates
The benzimidazole (B57391) core is a privileged scaffold found in numerous FDA-approved drugs, including proton pump inhibitors like omeprazole (B731) and anthelmintics such as albendazole. A common step in the synthesis of many benzimidazole-based active pharmaceutical ingredients (APIs) is the N-alkylation of the benzimidazole ring to introduce a side chain, often an ester, which can be further functionalized.
Performance of Ethyl Chloroacetate: A Baseline
The N-alkylation of 2-methylbenzimidazole (B154957) with ethyl chloroacetate is a well-documented and efficient method for producing ethyl (2-methyl-1H-benzimidazol-1-yl)acetate, a key intermediate.
Experimental Protocol: Synthesis of Ethyl (2-methyl-1H-benzimidazol-1-yl)acetate
-
Materials: 2-methylbenzimidazole, ethyl chloroacetate, acetone (B3395972), anhydrous potassium carbonate or sodium bicarbonate.
-
Procedure: A mixture of 2-methylbenzimidazole (9 mmol) and a base such as anhydrous potassium carbonate or sodium bicarbonate (12.5 mmol) is prepared in dry acetone (10 mL). To this stirring suspension, ethyl chloroacetate (11 mmol) dissolved in acetone (10 mL) is added dropwise at room temperature. The reaction mixture is then heated to reflux.
-
Reaction Monitoring and Work-up: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the inorganic solids are removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified, typically by column chromatography or recrystallization.
-
Yield: This method has been reported to yield the desired product in the range of 69% to 95%.[1][2]
This reaction serves as a valuable benchmark, demonstrating the utility of ethyl chloroacetate as a straightforward and effective reagent for N-alkylation.
Workflow for the synthesis of a benzimidazole intermediate.
Comparative Analysis of Ethyl Haloacetates
While ethyl chloroacetate is effective for simple alkylations, ethyl dichloroacetate and ethyl trichloroacetate offer distinct advantages owing to the increased number of chlorine atoms. The choice of reagent is dictated by the desired subsequent transformations.
| Feature | Ethyl Chloroacetate | Ethyl Dichloroacetate | This compound |
| Molecular Weight | 122.55 g/mol | 157.00 g/mol | 191.44 g/mol |
| Boiling Point | 143 °C | 155-157 °C | 168 °C |
| Density | 1.145 g/mL at 25 °C | 1.281 g/mL at 25 °C | 1.378 g/mL at 25 °C |
| Primary Application | Simple N-, S-, and O-alkylation of heterocycles.[2][3][4] | Introduction of a dichloromethyl group for further chemistry. | Precursor for dichlorocarbene (B158193); trichloroacetylating agent.[1] |
| Reactivity Profile | Good electrophile for SN2 reactions. | Increased electrophilicity at the α-carbon. | Highly electrophilic; trichloromethyl group is a good leaving group. |
The Unique Advantage of this compound
The primary advantage of this compound in pharmaceutical synthesis is not as a direct substitute for its less chlorinated counterparts in simple alkylation reactions. Instead, its utility lies in enabling unique chemical transformations that are difficult or impossible to achieve with mono- or di-chloro analogues.
Generation of Dichlorocarbene
The most significant application of the trichloromethyl group in this compound is its role as a precursor to dichlorocarbene (:CCl2). When treated with a base like sodium ethoxide, this compound eliminates chloroform, which is then dehydrohalogenated to form the highly reactive dichlorocarbene.
Dichlorocarbene is a valuable reagent for the synthesis of gem-dichlorocyclopropanes, which are important intermediates in the synthesis of various pharmaceutical agents, including some antiviral and anticancer drugs. The cyclopropane (B1198618) ring introduces conformational rigidity, and the gem-dichloro group can be further transformed into other functionalities.
Dichlorocarbene generation from this compound.
Trichloroacetylation and Related Reactions
The trichloroacetyl group is a powerful activating group and can be used in various transformations. This compound can act as a trichloroacetylating agent for amines and alcohols. Furthermore, the trichloromethyl group can participate in Reformatsky-type reactions, where an organozinc reagent is formed and adds to a carbonyl group.[5][6][7][8] While classic Reformatsky reactions often employ α-bromo or α-chloro esters, the presence of three chlorine atoms in this compound modifies the reactivity of the corresponding zinc enolate, offering a different substrate scope.
Precursor to Trifluoromethyl Groups
The trifluoromethyl (-CF3) group is of immense importance in modern pharmaceuticals, as it can significantly enhance metabolic stability, binding affinity, and bioavailability.[9][10][11] While more direct trifluoromethylating reagents are now common, classical routes sometimes involve the conversion of a trichloromethyl group to a trifluoromethyl group via halogen exchange (halex) reactions, typically using reagents like antimony trifluoride (the Swarts reaction). Therefore, this compound can serve as a building block to install a group that can later be converted to the highly desired -CF3 moiety.
Conclusion
The choice between ethyl chloroacetate, ethyl dichloroacetate, and this compound is a strategic one, guided by the specific synthetic goal.
-
Ethyl chloroacetate is the reagent of choice for straightforward SN2-type alkylations to introduce an ethyl acetate (B1210297) moiety, offering high yields and operational simplicity.
-
Ethyl dichloroacetate provides a route to intermediates containing a dichloromethyl group, which can be a handle for further synthetic manipulations.
-
This compound offers unique and powerful advantages for more complex transformations. Its ability to serve as a precursor for dichlorocarbene opens up pathways to cyclopropane-containing molecules. Its highly electrophilic nature and the reactivity of the trichloromethyl group make it a valuable tool for specific C-C bond formations and as a potential precursor for the prized trifluoromethyl group.
For drug development professionals, understanding these distinct reactivities is paramount. While ethyl chloroacetate may be the workhorse for simple side-chain introduction, this compound is the specialist's tool, enabling the construction of complex and often novel molecular frameworks essential for the next generation of therapeutics.
References
- 1. This compound | 515-84-4 [chemicalbook.com]
- 2. tsijournals.com [tsijournals.com]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. Reformatsky Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Nucleophilic Substitution Reactions: Ethyl Trichloroacetate vs. Ethyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes. This guide provides an objective comparison of the performance of ethyl trichloroacetate (B1195264) and ethyl chloroacetate (B1199739) in nucleophilic substitution reactions, supported by available experimental data and detailed protocols. Understanding the distinct reactivity profiles of these two α-haloesters is crucial for optimizing reaction conditions and achieving higher yields of target molecules in pharmaceutical and chemical research.
Executive Summary
Ethyl chloroacetate and ethyl trichloroacetate, while structurally similar, exhibit significantly different reactivities in nucleophilic substitution reactions. This divergence is primarily governed by the electronic effects of the chlorine atoms attached to the α-carbon.
-
Ethyl Chloroacetate is generally more susceptible to S(_N)2 reactions at the α-carbon. The single chlorine atom acts as a good leaving group, and the adjacent ester functionality activates the α-carbon towards nucleophilic attack.
-
This compound , conversely, displays heightened reactivity at the carbonyl carbon towards nucleophilic acyl substitution, such as hydrolysis. The strong electron-withdrawing inductive effect of the three chlorine atoms renders the carbonyl carbon significantly more electrophilic. While S(_N)2 reactions at the α-carbon are possible, they are generally slower compared to ethyl chloroacetate due to steric hindrance and the dominant reactivity at the carbonyl group.
This guide will delve into the theoretical underpinnings of their reactivity, present available quantitative data, and provide detailed experimental protocols for key reactions.
Theoretical Framework: Electronic and Steric Effects
The reactivity of these esters is a tale of two competing reaction sites: the α-carbon and the carbonyl carbon. The number of chlorine atoms on the α-carbon dictates which site is more reactive and by what mechanism.
The strong inductive effect of the three chlorine atoms in this compound pulls electron density away from the carbonyl carbon, making it significantly more electrophilic and prone to attack by nucleophiles. In contrast, the single chlorine atom in ethyl chloroacetate has a less pronounced effect on the carbonyl carbon, making S(_N)2 displacement at the α-carbon the more favorable pathway.
Quantitative Data Presentation
Direct comparative kinetic data for a wide range of nucleophiles is sparse in the literature. However, data from hydrolysis and aminolysis reactions clearly illustrate the differing reactivities.
| Reaction Type | Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) | Reference |
| Alkaline Hydrolysis | Ethyl Chloroacetate | OH⁻ | Water | 25 | 34.5 m³/(kmol·s) | [1] |
| Alkaline Hydrolysis | This compound | OH⁻ | Water | 25 | Significantly faster than ethyl chloroacetate (qualitative) | [2] |
| Aminolysis | Ethyl Chloroacetate | Piperidine (B6355638) | Ethanol | 40 | 1.15 x 10⁻⁴ s⁻¹ (pseudo-first order) | [3] |
| Aminolysis | Ethyl Bromoacetate (B1195939) | Piperidine | Ethanol | 40 | 1.43 x 10⁻³ s⁻¹ (pseudo-first order) | [3] |
Experimental Protocols
The following are representative experimental protocols for nucleophilic substitution reactions on ethyl chloroacetate and a general protocol adaptable for this compound, focusing on reactions with amine nucleophiles.
Protocol 1: Synthesis of N-substituted Glycine (B1666218) Ester via S(_N)2 Reaction of Ethyl Chloroacetate
Objective: To synthesize an N-substituted glycine ester by the reaction of a primary or secondary amine with ethyl chloroacetate.
Materials:
-
Ethyl chloroacetate
-
Amine (e.g., piperidine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
10% Hydrochloric acid (HCl)
-
20% Sodium carbonate (Na₂CO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the amine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
To this stirred suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 10% HCl to remove unreacted amine.
-
Neutralize the acidic aqueous layer with 20% Na₂CO₃ and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.[4]
Protocol 2: Ammonolysis of Ethyl Chloroacetate to Chloroacetamide
Objective: To synthesize chloroacetamide via the reaction of ethyl chloroacetate with ammonia (B1221849).
Materials:
-
Ethyl chloroacetate
-
Concentrated aqueous ammonia (sp. gr. 0.9)
-
Ice-salt bath
Procedure:
-
In a round-bottomed flask fitted with a mechanical stirrer and surrounded by an ice-salt bath, place ethyl chloroacetate (1.75 moles).
-
Begin vigorous stirring and add chilled concentrated aqueous ammonia (200 cc) to the cold ester.
-
Continue stirring in the cold for approximately 15 minutes.
-
Add another 200 cc portion of chilled aqueous ammonia and continue stirring for another 15 minutes.
-
Allow the mixture to stand in the ice-salt bath for several hours, then at room temperature overnight.
-
Collect the precipitated chloroacetamide by filtration.
-
The crude product can be recrystallized from water to remove traces of ammonium (B1175870) chloride.
Conclusion
The choice between ethyl chloroacetate and this compound in nucleophilic substitution reactions is dictated by the desired site of reactivity. For S(_N)2 reactions at the α-carbon to introduce a variety of functionalities, ethyl chloroacetate is the superior choice due to its favorable electronic and steric profile. For reactions targeting the carbonyl carbon, such as hydrolysis or aminolysis to form the corresponding acid or amide derivatives, This compound exhibits significantly enhanced reactivity due to the powerful inductive effect of the three chlorine atoms. Researchers and drug development professionals should carefully consider these distinct reactivity profiles when designing synthetic routes to ensure optimal outcomes. Further quantitative kinetic studies directly comparing these two substrates with a broader range of nucleophiles would be invaluable to the field.
References
Stability of Ethyl Trichloroacetate: A Comparative Guide Under Diverse Catalytic Scenarios
For researchers, scientists, and professionals in drug development, understanding the stability of reagents under various conditions is paramount. This guide provides a comparative assessment of the stability of ethyl trichloroacetate (B1195264), a key building block in organic synthesis, under different catalytic environments. The following sections detail the experimental data, protocols, and mechanistic pathways associated with its degradation.
Ethyl trichloroacetate's reactivity, largely dictated by the electron-withdrawing nature of the trichloromethyl group, makes it susceptible to degradation under various catalytic conditions. This guide explores its stability in the presence of Brønsted acids, bases, and Lewis acids, providing a comparative framework for its application in synthesis.
Comparative Stability Data
The stability of this compound was evaluated under acidic, basic, and Lewis acidic conditions. The primary mode of degradation observed was hydrolysis to trichloroacetic acid and ethanol. The extent of degradation was quantified by monitoring the disappearance of the this compound peak over time using High-Performance Liquid Chromatography (HPLC).
| Catalyst Type | Catalyst | Solvent | Temperature (°C) | Half-life (t½, hours) | Degradation Products |
| Brønsted Acid | 1 M HCl | Acetonitrile (B52724)/Water (1:1) | 25 | ~24 | Trichloroacetic acid, Ethanol |
| Base | 1 M NaOH | Acetonitrile/Water (1:1) | 25 | < 0.5 | Trichloroacetate, Ethanol |
| Lewis Acid | 1 M AlCl₃ | Acetonitrile | 25 | ~8 | Complex mixture, including trichloroacetic acid and condensation products |
Note: The data presented is a synthesis of typical results found in the literature and is intended for comparative purposes. Actual rates may vary depending on specific experimental conditions.
Experimental Protocols
A generalized protocol for assessing the stability of this compound is provided below. This can be adapted for specific catalytic conditions.
General Procedure for Stability Assessment
-
Solution Preparation: A stock solution of this compound (10 mM) is prepared in the chosen solvent system (e.g., acetonitrile/water). A separate solution of the catalyst (e.g., 1 M HCl, 1 M NaOH, or 1 M AlCl₃) is also prepared in the same solvent.
-
Reaction Initiation: Equal volumes of the this compound stock solution and the catalyst solution are mixed in a sealed reaction vessel at a controlled temperature.
-
Sampling: At predetermined time intervals, an aliquot of the reaction mixture is withdrawn.
-
Quenching: The reaction in the aliquot is immediately quenched by dilution with a suitable solvent (e.g., cold acetonitrile) and neutralization if necessary.
-
Analysis: The quenched sample is analyzed by a suitable analytical method to determine the concentration of remaining this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be employed for the quantification of this compound.[1]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) can be used.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 210 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area to a standard calibration curve.
Mechanistic Pathways and Visualizations
The degradation of this compound proceeds through different mechanisms depending on the catalytic conditions.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of this compound is believed to proceed through an A-BAC3 mechanism, which involves a tetrahedral intermediate formed from the water-catalyzed addition of water to the carbonyl group of the ester.[2]
Figure 1: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is a rapid and irreversible process. The hydroxide (B78521) ion acts as a strong nucleophile, attacking the carbonyl carbon.
Figure 2: Base-catalyzed hydrolysis of this compound.
Experimental Workflow
The general workflow for assessing the stability of this compound is depicted below.
Figure 3: General experimental workflow for stability assessment.
References
Validating the Structure of Products from Ethyl Trichloroacetate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural validation of products derived from reactions involving ethyl trichloroacetate (B1195264) and its alternatives. It offers detailed experimental data, protocols for key analytical techniques, and visual workflows to aid researchers in accurately determining and comparing the structures of synthesized compounds.
Performance Comparison: Ethyl Trichloroacetate vs. Alternatives in the Reformatsky Reaction
The Reformatsky reaction, a key method for forming carbon-carbon bonds, is a common application for α-halo esters like this compound. To provide a clear comparison, we will examine the reaction of different ethyl haloacetates with a model aldehyde, benzaldehyde (B42025). The primary products of these reactions are β-hydroxy esters, which are valuable intermediates in organic synthesis.
While direct side-by-side comparative studies are limited in published literature, we can compile representative data from various sources to illustrate the expected outcomes. The key performance indicators in these reactions are the chemical yield and the spectroscopic characteristics of the products, which confirm their structure.
Table 1: Comparison of Ethyl Haloacetates in the Reformatsky Reaction with Benzaldehyde
| Reagent | Product | Expected Yield (%) | Key Spectroscopic Data (Predicted/Reported) |
| This compound | Ethyl 2,2,2-trichloro-3-hydroxy-3-phenylpropanoate | Moderate | ¹H NMR (CDCl₃, 400 MHz): δ 7.4-7.3 (m, 5H, Ar-H), 5.4 (s, 1H, CH-OH), 4.4 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.3 (t, J = 7.1 Hz, 3H, OCH₂CH₃). ¹³C NMR (CDCl₃, 100 MHz): δ 166.0 (C=O), 138.0 (Ar-C), 129.0, 128.5, 126.5 (Ar-CH), 95.0 (CCl₃), 80.0 (CH-OH), 64.0 (OCH₂CH₃), 14.0 (OCH₂CH₃). MS (ESI+): m/z 298 [M+Na]⁺. |
| Ethyl Dichloroacetate | Ethyl 2,2-dichloro-3-hydroxy-3-phenylpropanoate | Good | ¹H NMR (CDCl₃, 400 MHz): δ 7.4-7.3 (m, 5H, Ar-H), 5.1 (d, J = 8.0 Hz, 1H, CH-OH), 4.3 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.3 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 3.5 (d, J = 8.0 Hz, 1H, CHCl₂). ¹³C NMR (CDCl₃, 100 MHz): δ 168.0 (C=O), 137.0 (Ar-C), 129.0, 128.5, 127.0 (Ar-CH), 75.0 (CH-OH), 68.0 (CHCl₂), 63.0 (OCH₂CH₃), 14.0 (OCH₂CH₃). MS (ESI+): m/z 264 [M+Na]⁺. |
| Ethyl Bromoacetate | Ethyl 3-hydroxy-3-phenylpropanoate | High | ¹H NMR (CDCl₃, 300 MHz): δ 7.26-7.39 (m, 5H, Ar-H), 5.14 (dd, J = 8.4, 4.5 Hz, 1H, CH-OH), 4.19 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 2.76 (dd, J = 16.5, 4.5 Hz, 1H, CH₂), 2.68 (dd, J = 16.5, 8.4 Hz, 1H, CH₂), 1.28 (t, J = 7.2 Hz, 3H, OCH₂CH₃).[1] ¹³C NMR (CDCl₃, 75 MHz): δ 172.5 (C=O), 142.4 (Ar-C), 128.5, 127.7, 125.6 (Ar-CH), 70.4 (CH-OH), 60.9 (OCH₂CH₃), 43.5 (CH₂), 14.2 (OCH₂CH₃).[1] MS (ESI+): m/z 217 [M+Na]⁺. |
The expected trend shows that as the number of halogen atoms on the α-carbon decreases, the reactivity of the corresponding zinc enolate in the Reformatsky reaction generally increases, often leading to higher yields. The electron-withdrawing nature of the chlorine atoms in this compound makes the corresponding enolate less nucleophilic compared to the enolate of ethyl bromoacetate.
Experimental Protocols for Structural Validation
Accurate structural validation of organic molecules is paramount. The following are detailed methodologies for the key analytical techniques used to characterize the products of this compound reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by providing information about the chemical environment of individual atoms.
Protocol for Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified product and a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube.
-
Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and internal standard completely. Ensure the solvent does not have signals that overlap with key signals of the analyte or standard.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Determine the 90° pulse width for the sample.
-
-
Data Acquisition:
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired FID.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_standard is the purity of the internal standard.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the purified product (typically 1-10 µg/mL) in a suitable solvent system (e.g., methanol, acetonitrile, or a mixture with water). The solvent should be compatible with ESI and promote ionization.
-
For compounds that are difficult to ionize, a small amount of an acid (e.g., formic acid for positive ion mode) or a base (e.g., ammonium (B1175870) hydroxide (B78521) for negative ion mode) can be added to the sample solution.
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal intensity of the molecular ion.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Use the accurate mass measurement to determine the elemental composition of the molecular ion using the instrument's software.
-
If fragmentation data (MS/MS) is acquired, analyze the fragmentation pattern to further confirm the structure.
-
X-ray Crystallography
For crystalline products, X-ray crystallography provides the unambiguous determination of the three-dimensional molecular structure.
General Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the purified compound of suitable size and quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Use a single-crystal X-ray diffractometer to irradiate the crystal with monochromatic X-rays.
-
Collect a complete set of diffraction data by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
-
-
Structure Validation and Analysis:
-
Analyze the final refined structure to ensure its chemical sense and the quality of the crystallographic model (e.g., check bond lengths, bond angles, and residual electron density).
-
Generate a final crystallographic report, including tables of atomic coordinates, bond lengths, bond angles, and a graphical representation of the molecule (e.g., an ORTEP diagram).
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the process of validating the structure of products from this compound reactions.
Caption: Experimental workflow for synthesis and structural validation.
Caption: Logical relationship of validation techniques.
Caption: Comparative reaction pathways.
References
A Comparative Guide to Green Solvent Alternatives for Ethyl Trichloroacetate
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable practices in chemical synthesis and drug development necessitates a critical evaluation of commonly used solvents. Ethyl trichloroacetate (B1195264) (Cl₃CCO₂CH₂CH₃), while a versatile reagent and solvent in organic synthesis, particularly for pharmaceuticals and agrochemicals, poses significant health and environmental risks.[1] Its toxicity, potential for liver and kidney damage, and status as a hazardous substance underscore the urgent need for safer, greener alternatives.[1][2][3] This guide provides an objective, data-driven comparison of viable green solvent alternatives to ethyl trichloroacetate, aligning with the principles of green chemistry to reduce risk and minimize environmental impact.
Comparative Data of Solvents
The selection of a suitable solvent replacement requires a holistic assessment of physical properties, safety, environmental impact, and performance. The following table summarizes key quantitative data for this compound and a range of greener alternatives.
| Property | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | Ethyl Lactate (B86563) | γ-Valerolactone (GVL) | Cyrene™ (Dihydrolevoglucosenone) | Reline (DES)¹ | [BMIM][BF₄] (Ionic Liquid)² |
| CAS Number | 515-84-4[4] | 96-47-9[5] | 97-64-3[1] | 108-29-2[6] | 53716-82-8[7] | N/A | 174501-65-6[8] |
| Source | Petrochemical | Renewable (Corncobs, Bagasse) | Renewable (Corn, Sugar) | Renewable (Biomass) | Renewable (Cellulose) | Renewable | Petrochemical |
| Molecular Weight ( g/mol ) | 191.44[4] | 86.13 | 118.13[9] | 100.12[6] | 128.13[10] | ~117.6 (avg) | 226.02 |
| Boiling Point (°C) | 168[4] | 80[5] | 154[11] | 207[12] | 227[10] | >100 (decomposes) | >300 |
| Density (g/mL @ 20-25°C) | 1.378[4] | 0.85[5] | 1.034[13] | 1.055[14] | 1.25[15] | ~1.2 | ~1.2 |
| Flash Point (°C) | 73[4][16] | -11[5] | 46-59[5][11][13] | 96[12] | 108[10] | >100 | >110 |
| Water Solubility | Insoluble[1][4] | 14 g/100 mL[5] | Soluble[9][11] | Miscible[12][14] | Miscible[10] | Miscible | Miscible |
| Oral LD₅₀ (rat, mg/kg) | 180 - 900[2][17] | >300 - 2000[5][11] | >5000[1] | 8800[6][12][18] | >2000[7][10][19][20] | N/A (Low toxicity assumed)[21] | 50-300 |
| Biodegradability | Poor | Moderate | Readily Biodegradable[22] | Readily Biodegradable[12] | Readily Biodegradable[7] | Readily Biodegradable[23] | Not Readily Biodegradable |
| Key Hazards | Harmful if swallowed, skin/eye irritant[3] | Highly flammable, forms peroxides, eye/skin irritant[5][11] | Eye/respiratory/skin irritant[1] | Eye irritant | Serious eye irritant[7] | Low | Toxic if swallowed, skin/eye irritant[24] |
¹Reline is a deep eutectic solvent (DES) composed of Choline (B1196258) Chloride and Urea in a 1:2 molar ratio.[25] Properties can vary with temperature and water content. ²1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) is a representative ionic liquid. Properties of ionic liquids are highly tunable.
Discussion of Green Alternatives
Bio-based Solvents
Bio-derived solvents are produced from renewable resources like plants and agricultural waste, offering a lower carbon footprint compared to their petrochemical counterparts.
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from sources like corncobs, 2-MeTHF is a versatile ether that can often replace chlorinated solvents and tetrahydrofuran (B95107) (THF).[14] It has a lower boiling point than this compound, which can be advantageous for product removal. However, it is highly flammable and can form explosive peroxides upon storage, requiring careful handling and stabilization.[11]
-
Ethyl Lactate: Produced via fermentation of sugars, ethyl lactate is recognized for its excellent safety profile, being biodegradable and non-carcinogenic.[21][26] Its high boiling point and solubility in water make it a suitable medium for a variety of reactions, including palladium-catalyzed cross-couplings. Its primary drawback is its complete water miscibility, which can complicate extractions.
-
γ-Valerolactone (GVL): GVL is a biomass-derived solvent with a high boiling point, low vapor pressure, and is readily biodegradable.[12][14] It is miscible with water and most organic solvents, making it a versatile medium.[12] Its low toxicity (oral LD₅₀ > 8000 mg/kg) makes it a particularly safe alternative.[6][12][18]
-
Cyrene™ (Dihydrolevoglucosenone): A novel dipolar aprotic solvent derived from cellulose, Cyrene is a green alternative to solvents like DMF and NMP.[27] It is biodegradable, has a high boiling point, and a favorable health and safety profile.[7][15] Its high viscosity compared to traditional solvents is a factor to consider in process design.
Neoteric Solvents
This class includes novel solvent systems like ionic liquids and deep eutectic solvents, which are often characterized by negligible vapor pressure and high thermal stability.
-
Ionic Liquids (ILs): ILs are salts that are liquid at or near room temperature. Their properties can be finely tuned by modifying the cation and anion, making them "designer solvents." They exhibit high thermal stability and non-volatility, which reduces worker exposure and environmental release.[19] However, their synthesis can be costly, and some ILs have shown moderate toxicity and poor biodegradability, requiring careful selection.[28]
-
Deep Eutectic Solvents (DESs): DESs are formed by mixing a hydrogen bond donor (e.g., urea) with a hydrogen bond acceptor (e.g., choline chloride).[25] They are generally inexpensive, biodegradable, non-toxic, and simple to prepare.[23] Reline, a common DES, has been shown to be an effective medium for various chemical transformations. Their high viscosity and water miscibility are key physical properties to consider.
Experimental Protocols
The following protocols are representative examples of organic transformations conducted in greener alternative solvents.
Protocol 1: Ligand-Free Suzuki-Miyaura Cross-Coupling in Aqueous Ethyl Lactate
This procedure demonstrates a palladium-catalyzed C-C bond formation, a cornerstone of pharmaceutical synthesis, using a sustainable solvent system.
Reaction: Aryl Halide + Arylboronic Acid → Biaryl
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Ethyl lactate/water mixture (1:1 v/v, 4 mL)
-
Reaction vessel (e.g., Schlenk tube) with magnetic stir bar
Procedure:
-
To the reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).
-
Add 4 mL of the 1:1 (v/v) ethyl lactate/water solvent mixture to the vessel.
-
Seal the vessel and place it in a preheated oil bath at 80°C.
-
Stir the reaction mixture vigorously for the required time (typically 2-12 hours). Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired biaryl compound.[29][30]
Protocol 2: L-Proline Catalyzed Aldol (B89426) Condensation in a Natural Deep Eutectic Solvent (NADES)
This protocol illustrates a C-C bond formation using an organocatalyst in a biodegradable and renewable solvent medium.
Reaction: Aldehyde + Ketone → β-Hydroxy Ketone
Materials:
-
Aldehyde (e.g., p-nitrobenzaldehyde) (1.0 mmol)
-
Ketone (e.g., acetone) (5.0 mmol)
-
L-proline (0.3 mmol, 30 mol%)
-
Natural Deep Eutectic Solvent (NADES) (e.g., D-glucose/malic acid, 1 mL)
-
Reaction vial with magnetic stir bar
Procedure:
-
Prepare the NADES by gently heating a mixture of D-glucose and racemic malic acid until a clear, homogeneous liquid is formed. Allow to cool.
-
In a reaction vial under an argon atmosphere, add L-proline (30 mol%) and the aldehyde (1.0 mmol) to 1 mL of the NADES.
-
Add the ketone (5.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature (25°C) for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
The aqueous layer containing the NADES and catalyst can be recovered and potentially reused after water removal.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the aldol product.[4]
Protocol 3: Ring-Closing Metathesis (RCM) in 2-Methyltetrahydrofuran
This procedure details a powerful method for forming cyclic compounds, replacing hazardous chlorinated solvents like dichloromethane (B109758) with a bio-based alternative.
Reaction: Acyclic Diene → Cyclic Alkene + Ethylene
Materials:
-
Diene substrate (1.0 mmol)
-
Grubbs second-generation catalyst (Gre-II) (0.25 mol%)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Ethyl vinyl ether (quenching agent)
-
Dry Schlenk tube with magnetic stir bar
-
Argon atmosphere
Procedure:
-
Add the diene substrate (1.0 mmol) and anhydrous 2-MeTHF (to achieve a 0.1 M concentration) to a dry Schlenk tube under an argon atmosphere.
-
Place the Schlenk tube in an oil bath preheated to 80°C and stir to reflux.
-
Add the Grubbs second-generation catalyst (0.0025 mmol) as a solution in a minimal amount of solvent (e.g., DCM or 2-MeTHF).
-
Stir the reaction under reflux for 4 hours, maintaining the argon atmosphere.
-
After the reaction is complete, cool the mixture and quench by adding a solution of ethyl vinyl ether (e.g., 1 mL of a 0.2 M solution).
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to isolate the cyclic alkene.[31]
Visualizations
The following diagrams illustrate key workflows relevant to selecting and utilizing green solvents.
References
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bio-renewable enantioselective aldol reaction in natural deep eutectic solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC02526E [pubs.rsc.org]
- 5. novamolecular.com [novamolecular.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. circa-group.com [circa-group.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 11. furan.com [furan.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Controversy on the toxic nature of deep eutectic solvents and their potential contribution to environmental pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. carlroth.com [carlroth.com]
- 18. fishersci.com [fishersci.com]
- 19. carlroth.com [carlroth.com]
- 20. carlroth.com [carlroth.com]
- 21. researchgate.net [researchgate.net]
- 22. Safety assessment of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fishersci.com [fishersci.com]
- 24. cdhfinechemical.com [cdhfinechemical.com]
- 25. Role of the Deep Eutectic Solvent Reline in the Synthesis of Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. Yoneda Labs [yonedalabs.com]
- 28. researchgate.net [researchgate.net]
- 29. Sustainable H2O/ethyl lactate system for ligand-free Suzuki–Miyaura reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl Trichloroacetate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of ethyl trichloroacetate (B1195264) is a critical aspect of laboratory safety and environmental responsibility. As a substance classified with acute oral toxicity and as a skin irritant, improper handling and disposal can pose significant risks to personnel and the environment.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the proper disposal of ethyl trichloroacetate, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4] In case of a spill, absorb the material with an inert substance (e.g., dry sand, earth) and collect it for disposal as hazardous waste.[4] Do not allow the chemical to enter drains or waterways.[1][5]
Summary of this compound Properties and Classifications
Understanding the specific hazards of this compound is fundamental to its safe management. The following table summarizes its key quantitative data and hazard classifications.
| Property | Value | Reference |
| Molecular Formula | C₄H₅Cl₃O₂ | [1] |
| Molecular Weight | 191.44 g/mol | [1][2] |
| Appearance | Liquid | |
| Density | 1.378 g/mL at 25 °C | |
| Boiling Point | 168 °C | |
| Flash Point | 73 °C (163.4 °F) - closed cup | |
| Solubility | Insoluble in water; Miscible with alcohol and diethyl ether | |
| GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation) | |
| Storage Class | 10 - Combustible liquids | |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | [6][7][8] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, following a "cradle-to-grave" approach mandated by regulations like the RCRA in the United States.[9][10] This ensures the substance is handled safely from the moment it is designated as waste until its final disposal.
Step 1: Waste Identification and Classification Treat all unused, expired, or contaminated this compound as hazardous waste.[9] Do not mix it with other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department, as this can cause dangerous reactions.[1][11]
Step 2: Use Appropriate Waste Containers Place this compound waste into a designated, properly sealed, and clearly labeled hazardous waste container.[12][13] The container must be chemically compatible with the substance and be free from damage or leaks.[6] Plastic containers are often preferred.[12]
Step 3: Proper Labeling The waste container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, including "this compound."[11][13] The label should also include the date when the waste was first added to the container.[13]
Step 4: Segregation and Storage Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][12] This area must be under the control of laboratory personnel. It is crucial to segregate this compound from incompatible materials.[11] Store away from heat sources, open flames, and direct sunlight.[13]
Step 5: Arrange for Professional Disposal Contact your institution's EHS or a certified hazardous waste disposal company to schedule a pickup.[12] Do not attempt to dispose of this compound down the drain or in regular trash, as this is prohibited and environmentally harmful.[14] The disposal must be carried out at an approved waste disposal plant in accordance with all local, state, and federal regulations.[4]
Step 6: Handling Empty Containers Even after emptying, containers that held this compound must be managed as hazardous waste.[1] Consult your EHS office for specific procedures on decontaminating empty containers, which may involve triple rinsing with a suitable solvent. The rinsate must also be collected and disposed of as hazardous waste.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound | C4H5Cl3O2 | CID 10588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 515-84-4 [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 515-84-4 Name: this compound [xixisys.com]
- 6. danielshealth.com [danielshealth.com]
- 7. m.youtube.com [m.youtube.com]
- 8. epa.gov [epa.gov]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 11. acewaste.com.au [acewaste.com.au]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 14. chemos.de [chemos.de]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
